GNE-6640
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)pyridin-3-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-2-16-17(13-5-8-18-14(9-13)10-23-24-18)11-22-20(21)19(16)12-3-6-15(25)7-4-12/h3-11,25H,2H2,1H3,(H2,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYXJQQBKROZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=C1C2=CC3=C(C=C2)NN=C3)N)C4=CC=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GNE-6640: A Technical Whitepaper on the Allosteric Inhibition of USP7 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Protease 7 (USP7) is a critical deubiquitinating enzyme (DUB) that has emerged as a high-value target in oncology.[1] It plays a pivotal role in regulating the stability of key proteins involved in tumor suppression and cell cycle control, most notably through the MDM2-p53 axis.[2][3] GNE-6640 is a potent, selective, and non-covalent small-molecule inhibitor of USP7.[4] Unlike inhibitors that target the enzyme's active site, this compound functions via a novel allosteric mechanism, interfering with ubiquitin binding to suppress USP7's catalytic activity.[1][5] This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound operates as a non-covalent, allosteric inhibitor of USP7.[1][5] Structural and biochemical studies have revealed that it binds to a novel pocket on the USP7 enzyme, approximately 12 Å distant from the catalytic cysteine residue.[5][6] This binding site is located at the interface of the 'finger' and 'thumb' regions of the enzyme.[7]
The binding of this compound to this allosteric site does not directly modify the catalytic triad; instead, it competitively inhibits USP7's enzymatic activity by sterically hindering the proper positioning and binding of ubiquitin.[1][5] This attenuation of ubiquitin binding is the primary mechanism of inhibition.[5][8] By preventing the enzyme from engaging its substrate, this compound effectively blocks the deubiquitination of USP7 target proteins.
A primary consequence of USP7 inhibition in cancer cells is the destabilization of MDM2, a key negative regulator of the p53 tumor suppressor.[2][9] USP7 normally removes ubiquitin tags from MDM2, protecting it from proteasomal degradation.[10] this compound-mediated inhibition of USP7 leads to an increase in K48-linked polyubiquitination of MDM2, targeting it for degradation by the proteasome.[4] The subsequent reduction in MDM2 levels leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in apoptosis and cell cycle arrest in tumor cells.[2][3]
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. invivochem.net [invivochem.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
GNE-6640: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Developed through nuclear magnetic resonance-based screening and structure-based design, this small molecule has emerged as a significant tool for researchers in the fields of oncology and cell biology.[3][4] Its ability to modulate the p53 tumor suppressor pathway by targeting a key deubiquitinating enzyme makes it a subject of intensive study for potential therapeutic applications.[5][6] This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound for researchers, scientists, and drug development professionals.
Chemical Properties and Structure
This compound is an aminopyridine derivative with a well-defined chemical structure and distinct physicochemical properties.[3]
| Property | Value | Reference |
| IUPAC Name | 4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridinyl]-phenol | [7] |
| Molecular Formula | C₂₀H₁₈N₄O | [1][7] |
| Molecular Weight | 330.38 g/mol | [1] |
| CAS Number | 2009273-67-8 | [1][2][7] |
| Appearance | A solid | [7] |
| Purity | ≥98% | [7] |
| SMILES | OC1=CC=C(C2=C(N)N=CC(C3=CC=C4NN=CC4=C3)=C2CC)C=C1 | [7] |
| InChI Key | ZHYXJQQBKROZDX-UHFFFAOYSA-N | [7] |
Solubility
This compound exhibits solubility in various organic solvents.[7]
| Solvent | Solubility |
| DMF | 1 mg/ml |
| DMSO | 1 mg/ml |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/ml |
| Ethanol | Slightly soluble |
Mechanism of Action
This compound functions as an allosteric inhibitor of USP7.[4][6] Structural studies have revealed that it binds non-covalently to a site approximately 12 Å away from the catalytic cysteine of USP7.[3][8][9] This binding interferes with the interaction between USP7 and ubiquitin, thereby attenuating the enzyme's deubiquitinase activity.[3][4] Specifically, this compound interacts with acidic residues that are crucial for mediating hydrogen-bond interactions with the Lys48 side chain of ubiquitin.[3][8] This suggests that this compound's inhibitory action is based on hindering the proper positioning of ubiquitin required for catalysis.[4]
By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of USP7 substrates, most notably MDM2.[1][5] The degradation of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53, leads to the stabilization and activation of p53.[5][6] Activated p53 can then induce cell cycle arrest and apoptosis, contributing to the anti-tumor effects of this compound.[3][5]
Signaling Pathway
The primary signaling pathway affected by this compound is the USP7-MDM2-p53 axis, a critical regulator of cell growth and apoptosis.[5] Under normal conditions, USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for degradation.[5][6] This creates a negative feedback loop that keeps p53 levels in check. This compound disrupts this process by inhibiting USP7.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. rcsb.org [rcsb.org]
GNE-6640: A Technical Guide to its Role in the p53 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent, selective, and non-covalent small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in tumorigenesis, most notably the E3 ubiquitin ligase Mouse Double Minute 2 homolog (MDM2).[2] By targeting USP7, this compound offers a promising therapeutic strategy for reactivating the p53 tumor suppressor pathway, which is frequently inactivated in human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative biochemical and cellular activities, detailed experimental protocols for its characterization, and a visualization of its role in the p53 signaling pathway.
Mechanism of Action
This compound functions by allosterically inhibiting the deubiquitinase activity of USP7.[2] Structural studies have revealed that this compound binds to a pocket on USP7 approximately 12 Å away from the catalytic cysteine.[2][3] This binding interferes with the interaction between USP7 and ubiquitin, thereby preventing the removal of ubiquitin chains from USP7 substrates.[2][3]
The primary consequence of USP7 inhibition by this compound in the context of the p53 pathway is the destabilization of MDM2. MDM2 is a key negative regulator of the p53 tumor suppressor.[2] USP7 normally removes ubiquitin chains from MDM2, protecting it from proteasomal degradation.[2] By inhibiting USP7, this compound promotes the polyubiquitination and subsequent proteasomal degradation of MDM2.[1][4] The reduction in MDM2 levels leads to the stabilization and accumulation of p53.[4] Activated p53 can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., CDKN1A encoding p21) and apoptosis, ultimately leading to tumor cell death.[3]
Quantitative Data
The following tables summarize the biochemical potency, selectivity, and cellular activity of this compound.
Table 1: Biochemical Potency of this compound against USP7
| Target | Assay Type | IC50 (µM) | Reference |
| Full-length USP7 | Enzymatic Assay | 0.75 | [1][4] |
| USP7 Catalytic Domain | Enzymatic Assay | 0.43 | [1][4] |
| Ub-MDM2 Complex | Cellular Assay | 0.23 | [1][4] |
Table 2: Selectivity Profile of this compound
| Target | IC50 (µM) | Fold Selectivity vs. Full-length USP7 | Reference |
| USP47 | 20.3 | ~27-fold | [1][4] |
| USP5 | >200 | >266-fold | [2] |
Table 3: Cellular Activity of this compound
| Cell Lines | Assay Type | Endpoint | Activity | Reference |
| 108 Cancer Cell Lines | Cell Viability Assay | IC50 | ≤ 10 µM | [4] |
| HCT116 (colon cancer) | Cell Viability Assay | IC50 | Not specified | [5] |
| MCF-7 (breast cancer) | Apoptosis Assay | Enhanced Apoptosis with Doxorubicin | 10-70 µM | |
| U2OS (osteosarcoma) | Apoptosis Assay | Enhanced Apoptosis with Cisplatin | 10-70 µM |
Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of this compound within the p53 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding. | Sigma-Aldrich [merckmillipore.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ppu.mrc.ac.uk [ppu.mrc.ac.uk]
- 5. researchgate.net [researchgate.net]
GNE-6640: A Technical Guide to its Impact on MDM2 Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism by which the selective, non-covalent inhibitor GNE-6640 affects the degradation of the E3 ubiquitin ligase MDM2. The content herein provides a detailed overview of the core mechanism, quantitative data on its activity, comprehensive experimental protocols for key assays, and visualizations of the relevant biological pathways and workflows.
Core Mechanism: Inhibition of USP7 to Promote MDM2 Degradation
This compound functions as a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a pivotal role in the stabilization of several key proteins, including MDM2. The primary mechanism through which this compound impacts MDM2 is by preventing its deubiquitination by USP7.[1]
Under normal physiological conditions, MDM2 targets the tumor suppressor protein p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels in check.[2] USP7, in turn, removes ubiquitin chains from MDM2, thereby rescuing it from degradation and maintaining a stable pool of MDM2 to regulate p53.
By inhibiting USP7, this compound disrupts this cycle. The inhibition of USP7's deubiquitinating activity leads to an accumulation of polyubiquitinated MDM2, which is then targeted for degradation by the proteasome.[2][3] The resulting decrease in cellular MDM2 levels leads to the stabilization and activation of p53.[2][3] Activated p53 can then transcriptionally activate its target genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][4] Structural studies have revealed that this compound binds to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine, and interferes with the binding of ubiquitin to the enzyme.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.
| Target | Assay Type | IC50 (µM) | Reference |
| Full-length USP7 | Biochemical Assay | 0.75 | [5] |
| USP7 catalytic domain | Biochemical Assay | 0.43 | [5] |
| Full-length USP47 | Biochemical Assay | 20.3 | [5] |
| Ub-MDM2 | Cellular Assay (HCT116) | 0.23 | [5] |
Table 1: In Vitro and Cellular IC50 Values of this compound.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Caption: General experimental workflow for the discovery and characterization of a USP7 inhibitor like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the characterization of this compound's effect on MDM2 degradation.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified USP7.
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate: Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
384-well black, low-volume assay plates
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. A vehicle control (DMSO alone) should be included.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme in Assay Buffer to the desired working concentration.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control to the wells of the 384-well plate.
-
Add the diluted USP7 enzyme to each well.
-
Incubate the plate at room temperature for 30 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation: Add the Ub-AMC substrate (pre-diluted in Assay Buffer) to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin kinetic measurement of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a plate reader.
-
Data Analysis: Determine the initial reaction velocity (slope of the linear phase of fluorescence increase) for each concentration of this compound. Plot the reaction velocities against the inhibitor concentrations and fit the data to a suitable dose-response curve to calculate the IC50 value.
Western Blot Analysis for MDM2 and p53 Levels
This protocol is used to assess the cellular effects of this compound on the protein levels of MDM2 and p53 in a relevant cancer cell line (e.g., HCT116).
Materials:
-
HCT116 cells (or other suitable cell line with wild-type p53)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent and imaging system
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysates.
-
Incubate the lysates on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MDM2, p53, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply ECL reagent and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative changes in MDM2 and p53 protein levels.
-
In Vivo Ubiquitination Assay
This assay is designed to directly observe the effect of this compound on the ubiquitination status of MDM2 in cells.
Materials:
-
HEK293T cells (or other easily transfectable cell line)
-
Plasmids encoding HA-tagged ubiquitin, FLAG-tagged MDM2
-
Transfection reagent
-
This compound stock solution
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (containing deubiquitinase inhibitors like N-ethylmaleimide)
-
Anti-FLAG antibody conjugated to agarose (B213101) beads
-
Primary antibodies: anti-HA, anti-FLAG
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids expressing HA-ubiquitin and FLAG-MDM2.
-
Cell Treatment: After 24-48 hours, treat the cells with this compound or a vehicle control for a defined period (e.g., 4-6 hours). In the last 2-4 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation:
-
Lyse the cells in a buffer containing deubiquitinase inhibitors.
-
Incubate the cell lysates with anti-FLAG agarose beads overnight at 4°C to immunoprecipitate FLAG-MDM2.
-
Wash the beads extensively with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect ubiquitinated MDM2 (which will appear as a high-molecular-weight smear).
-
The membrane can be stripped and re-probed with an anti-FLAG antibody to confirm equal immunoprecipitation of MDM2 in all samples.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay used to confirm the direct binding of this compound to its target, USP7, in a cellular environment.
Materials:
-
Intact cells (e.g., a relevant cancer cell line)
-
This compound stock solution
-
PBS
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Western blot or ELISA setup for protein detection
Procedure:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control at the desired concentration for a specified time (e.g., 1 hour at 37°C).
-
Heating: Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. A no-heat control should be included.
-
Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., three rapid freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Detection of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble USP7 in each sample using Western blotting or another sensitive protein detection method like ELISA.
-
-
Data Analysis: Plot the amount of soluble USP7 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes USP7.
References
Investigating the Cellular Targets of GNE-6640: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway. By inhibiting USP7, this compound offers a promising therapeutic strategy for cancers with a dependence on this pathway. This technical guide provides a comprehensive overview of the cellular targets of this compound, detailed experimental protocols for its characterization, and a summary of its biochemical and cellular activities.
Mechanism of Action
This compound functions as an allosteric inhibitor of USP7.[3] Structural studies have revealed that it binds to a pocket on USP7 approximately 12 Å away from the catalytic cysteine.[4] This binding event does not directly engage the catalytic machinery but rather attenuates the binding of ubiquitin to USP7, thereby inhibiting its deubiquitinase activity.[4] Specifically, this compound interacts with acidic residues that are crucial for hydrogen-bond interactions with the Lys48 side chain of ubiquitin, suggesting a preferential interference with the cleavage of K48-linked polyubiquitin (B1169507) chains.[4]
Data Presentation
Biochemical Potency and Selectivity
| Compound | Target | IC50 (µM) |
| This compound | Full-length USP7 | 0.75[1][2][5] |
| This compound | USP7 catalytic domain | 0.43[1][2] |
| This compound | Full-length USP47 | 20.3[1][2] |
| This compound | USP5 | >200[5] |
Cellular Activity
| Compound | Assay | Cell Line | IC50 (µM) |
| This compound | MDM2 Ubiquitination | HCT116 | 0.23[2][5] |
| This compound | Cell Viability | Panel of 108 cell lines | ≤ 10[1][2] |
Signaling Pathways
The primary signaling pathway affected by this compound is the p53-MDM2 axis. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets the p53 tumor suppressor for proteasomal degradation. By inhibiting USP7, this compound promotes the ubiquitination and subsequent degradation of MDM2. This leads to the stabilization and accumulation of p53, which can then activate downstream targets to induce cell cycle arrest and apoptosis in tumor cells.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Recent proteomics studies have suggested that this compound may also affect the stability of other proteins, including MGA and PHIP, which have been identified as potential novel substrates of USP7.[6] Treatment with this compound has been shown to reduce the expression of these proteins in a dose-dependent manner, similar to its effect on MDM2.[6] However, some studies also suggest that this compound may have off-target effects, as it exerted similar cytotoxicity in both wild-type and USP7 knockout cell lines.[6]
Experimental Protocols
USP7 Enzymatic Assay (Fluorescence-Based)
This assay measures the deubiquitinase activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human USP7 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute recombinant USP7 in Assay Buffer to a working concentration (e.g., 1 nM).
-
Substrate Preparation: Dilute Ub-Rho110 or Ub-AMC in Assay Buffer to a working concentration (e.g., 100 nM).
-
Assay Reaction: a. Add 5 µL of the diluted this compound solution or DMSO (vehicle control) to the wells of the 384-well plate. b. Add 5 µL of the diluted USP7 enzyme solution to all wells. c. Incubate for 30 minutes at room temperature to allow for inhibitor binding. d. Initiate the reaction by adding 10 µL of the diluted substrate solution to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths (Ub-Rho110: ~485/535 nm; Ub-AMC: ~350/460 nm).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve. Plot the V₀ against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and calculate the IC50 value.
In Vitro MDM2 Ubiquitination Assay (Western Blot)
This assay evaluates the effect of this compound on the ubiquitination of MDM2 in cells.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
MG132 (proteasome inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-MDM2, anti-ubiquitin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 4-8 hours). In the last 2-4 hours of treatment, add MG132 (e.g., 10 µM) to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Immunoprecipitation (Optional, for enhanced signal): a. Incubate a portion of the cell lysate with an anti-MDM2 antibody overnight at 4°C. b. Add Protein A/G agarose (B213101) beads and incubate for another 2-4 hours. c. Wash the beads several times with lysis buffer. d. Elute the immunoprecipitated proteins by boiling in SDS sample buffer.
-
Western Blotting: a. Separate equal amounts of protein lysate (or the entire immunoprecipitate) by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against MDM2 and ubiquitin overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Data Analysis: Analyze the high molecular weight smear corresponding to polyubiquitinated MDM2. Compare the intensity of this smear across the different treatment conditions. Use GAPDH as a loading control for the total lysates.
Mandatory Visualization
Caption: A generalized experimental workflow for the characterization of a USP7 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. USP7 substrates identified by proteomics analysis reveal the specificity of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6640: A Technical Guide for Basic Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent, selective, and non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of several key proteins involved in cancer progression, most notably the E3 ubiquitin ligase MDM2.[3][4] MDM2 is a primary negative regulator of the p53 tumor suppressor.[4] By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM2.[4][5] This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[4][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use in basic oncology research.
Core Mechanism of Action
This compound functions as an allosteric inhibitor, binding to a site on USP7 approximately 12 Å away from the catalytic cysteine.[2] This binding event interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[1] The primary consequence of USP7 inhibition by this compound in cancer cells is the disruption of the USP7-MDM2-p53 signaling axis.
Signaling Pathway of this compound
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (µM) | Reference |
| Full-length USP7 | Enzymatic Assay | 0.75 | [7] |
| USP7 Catalytic Domain | Enzymatic Assay | 0.43 | [7] |
| Ub-MDM2 in HCT116 cells | Cellular Assay | 0.23 | [7] |
Table 2: Selectivity Profile of this compound
| Deubiquitinase | IC50 (µM) | Reference |
| USP47 | 20.3 | [7] |
Table 3: Cellular Activity of this compound
| Cell Lines | Assay Type | Endpoint | IC50 | Reference |
| 108 cell lines | Cell Viability | Cell Death | ≤ 10 µM | [7] |
| MCF-7 | Apoptosis Assay | Enhanced Doxorubicin-induced apoptosis | 10-70 µM | |
| U2OS | Apoptosis Assay | Enhanced Cisplatin-induced apoptosis | 10-70 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro USP7 Enzymatic Assay (IC50 Determination)
This protocol is designed to determine the concentration of this compound required to inhibit 50% of USP7's enzymatic activity.
Materials:
-
Recombinant Human USP7 enzyme
-
This compound
-
Ubiquitin-Rhodamine 110 (Ub-Rho110) or Ubiquitin-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA
-
DMSO
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Serial Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired concentration range.
-
Prepare USP7 Enzyme: Dilute the recombinant USP7 enzyme in assay buffer to the desired final concentration.
-
Assay Plate Setup:
-
Add diluted this compound solutions to the wells of the 384-well plate. Include a DMSO-only control.
-
Add the diluted USP7 enzyme solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction: Add the Ub-Rho110 or Ub-AMC substrate to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for Rho110).
-
Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence curves. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability Assay (MTT or CellTiter-Glo®)
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
Complete culture medium
-
This compound
-
DMSO
-
96-well clear or opaque-walled plates
-
MTT solution or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
Assay:
-
For MTT assay: Add MTT solution to each well and incubate. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well to induce cell lysis and generate a luminescent signal.
-
-
Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression.
Co-Immunoprecipitation (Co-IP) to Assess USP7-MDM2 Interaction
This protocol is used to determine if this compound disrupts the interaction between USP7 and its substrate MDM2 in cells.
Materials:
-
Cancer cell line expressing USP7 and MDM2
-
This compound
-
DMSO
-
Co-IP Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
Primary antibodies: anti-USP7, anti-MDM2, and isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO for a specified time. Lyse the cells in ice-cold co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-USP7 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with co-IP wash buffer. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with anti-USP7 and anti-MDM2 antibodies to detect the co-immunoprecipitated proteins.
Experimental and Logical Workflows
General Workflow for this compound Characterization
Caption: A stepwise workflow for the comprehensive evaluation of this compound.
Logical Relationship for this compound's Anti-Cancer Effect
Caption: The logical cascade from USP7 inhibition to the anti-cancer effects of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of the USP7-MDM2-p53 pathway in oncology. Its high potency and selectivity make it a suitable compound for both in vitro and cellular studies aimed at understanding the therapeutic potential of USP7 inhibition. The experimental protocols and workflows provided in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their basic cancer research endeavors. Further investigation into its in vivo efficacy and pharmacokinetic properties will be crucial for its potential translation into a clinical setting.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Understanding the pharmacodynamics of GNE-6640
An In-Depth Technical Guide to the Pharmacodynamics of GNE-6640
This guide provides a detailed overview of the pharmacodynamics of this compound, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms and cellular effects of targeting the deubiquitinating activity of USP7.
Introduction to this compound
This compound is a potent and selective small-molecule inhibitor of USP7, an enzyme that plays a crucial role in regulating the stability of key proteins involved in cancer progression, most notably the tumor suppressor p53.[1][2][3] Developed by Genentech, this compound emerged from nuclear magnetic resonance (NMR)-based screening and structure-based design efforts.[2][3][4] It functions as an allosteric inhibitor, binding to a site distinct from the enzyme's active center, thereby providing a novel mechanism for modulating the USP7 signaling pathway.[1][4] This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways.
Mechanism of Action
This compound acts as a selective and non-covalent inhibitor of USP7.[5][6] Structural studies have revealed that it binds to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine residue.[1][2][7] This binding interferes with the proper positioning and binding of ubiquitin to USP7, ultimately attenuating the enzyme's deubiquitinase activity.[2][4][8] The inhibition mechanism is characterized by the competitive inhibition of ubiquitin binding rather than a direct disruption of the catalytic site.[3][4]
Specifically, this compound interacts with acidic residues within the USP7 protein that are critical for mediating hydrogen-bond interactions with the Lys48 side chain of ubiquitin.[2][6] This suggests that the inhibitor preferentially disrupts the cleavage of Lys48-linked polyubiquitin (B1169507) chains, a key signal for proteasomal degradation.[2] By preventing USP7 from deubiquitinating its substrates, this compound promotes their degradation.
The USP7-MDM2-p53 Signaling Pathway
The primary therapeutic rationale for inhibiting USP7 lies in its role within the USP7-MDM2-p53 axis, a critical pathway in cancer biology.[3][5] USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase.[1] MDM2, in turn, targets the tumor suppressor protein p53 for ubiquitination and subsequent degradation by the proteasome.[1][3]
By inhibiting USP7, this compound disrupts the stabilization of MDM2. This leads to increased auto-ubiquitination of MDM2 (specifically with Lys48-linked chains) and its proteasomal degradation.[5] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[1] Activated p53 can then transcriptionally regulate genes involved in cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor cell death.[3]
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The data highlights its efficacy against USP7 and its selectivity over other deubiquitinating enzymes (DUBs).
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) | Source |
|---|---|---|
| Full-Length USP7 | 0.75 | [1][5][9][10] |
| USP7 Catalytic Domain | 0.43 | [1][5][10] |
| Ub-MDM2 (in HCT116 cells) | 0.23 |[5][9][10] |
Table 2: Selectivity Profile of this compound
| DUB Target | IC50 (µM) | Source |
|---|---|---|
| USP47 | 20.3 | [1][5][9] |
Pharmacodynamic Effects
This compound demonstrates significant anti-tumor activity across a range of cancer cell lines and enhances the efficacy of other anti-cancer agents.
-
Induction of Tumor Cell Death: this compound induces apoptosis in tumor cells, with reported IC50 values of less than 10 µM across a panel of 108 cell lines.[5][9]
-
Synergy with Chemotherapy: The compound enhances the cytotoxic effects of DNA-damaging agents such as doxorubicin (B1662922) and cisplatin.[2][5][9]
-
Combination Therapy Potential: this compound also shows enhanced cytotoxicity when combined with targeted agents, including PIM kinase inhibitors.[2][5][8]
Experimental Protocols
The characterization of this compound involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
In Vitro USP7 Inhibition Assay (Biochemical)
Objective: To determine the IC50 value of this compound against purified USP7 enzyme.
Materials:
-
Recombinant full-length human USP7
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound stock solution (in DMSO)
-
384-well assay plates (black, low-volume)
-
Plate reader with fluorescence capabilities
Method:
-
Prepare serial dilutions of this compound in DMSO, followed by a dilution into the assay buffer to achieve the final desired concentrations.
-
Add the diluted this compound or vehicle (DMSO) control to the wells of the 384-well plate.
-
Add recombinant USP7 enzyme to each well and incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-Rhodamine 110 substrate to all wells.
-
Monitor the increase in fluorescence (excitation/emission ~485/535 nm) over time using a plate reader.
-
Calculate the rate of reaction for each concentration of this compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular MDM2 Ubiquitination Assay
Objective: To assess the effect of this compound on the ubiquitination status of endogenous MDM2 in a cellular context.
Materials:
-
HCT116 or U2OS cell line
-
This compound
-
MG132 (proteasome inhibitor)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-MDM2, anti-Ubiquitin, anti-Actin (loading control)
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blot equipment
Method:
-
Culture HCT116 cells to ~80% confluency.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for 4-6 hours.
-
In the last 2-4 hours of treatment, add MG132 to block proteasomal degradation and allow ubiquitinated proteins to accumulate.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Normalize total protein concentration for each sample.
-
Incubate the normalized lysates with an anti-MDM2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2 hours to capture the MDM2 immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to visualize the ubiquitination ladder of MDM2. An anti-MDM2 antibody can be used to confirm the immunoprecipitation.
Co-Immunoprecipitation (Co-IP) for USP7-MDM2 Interaction
Objective: To determine if this compound disrupts the interaction between USP7 and its substrate MDM2.
Materials:
-
Cell line endogenously expressing USP7 and MDM2 (e.g., HCT116)
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Antibodies: anti-USP7, anti-MDM2, and a negative control IgG
-
Protein A/G beads
Method:
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time (e.g., 6 hours).
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-USP7 antibody (or control IgG) overnight at 4°C.
-
Add fresh protein A/G beads to pull down the USP7-antibody complex.
-
Wash the beads extensively with Co-IP wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blot, probing for the presence of co-immunoprecipitated MDM2. A decrease in the MDM2 signal in the this compound-treated sample compared to the control indicates disruption of the USP7-MDM2 interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. invivochem.net [invivochem.net]
- 7. researchgate.net [researchgate.net]
- 8. cpcscientific.com [cpcscientific.com]
- 9. caymanchem.com [caymanchem.com]
- 10. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Methodological & Application
GNE-6640 In Vivo Study Protocol and Dosing: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Developed through nuclear magnetic resonance-based screening and structure-based design, this compound targets USP7 at a site approximately 12 Å away from the catalytic cysteine.[1] This allosteric inhibition attenuates the binding of ubiquitin to USP7, thereby hindering its deubiquitinase activity.[1] The primary downstream effect of USP7 inhibition by this compound is the destabilization of MDM2, an E3 ubiquitin ligase that negatively regulates the tumor suppressor p53.[3][4] Consequently, inhibition of USP7 leads to the accumulation and activation of p53, ultimately inducing tumor cell death.[2][4] Preclinical studies have demonstrated that this compound can enhance the cytotoxic effects of chemotherapeutic agents.[1][2]
This document provides detailed application notes and protocols for in vivo studies involving this compound, with a focus on xenograft models. The information is compiled from available preclinical data to guide researchers in designing and executing their own studies.
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Target | IC50 (µM) | Cell Line | Notes |
| Biochemical Potency | Full-Length USP7 | 0.75 | - | In vitro enzymatic assay.[5] |
| USP7 Catalytic Domain | 0.43 | - | In vitro enzymatic assay.[5] | |
| Cellular Potency | Ub-MDM2 Engagement | 0.23 | HCT116 | Measures the ability of this compound to disrupt the USP7-MDM2 interaction in a cellular context.[5] |
| Selectivity | Full-Length USP47 | 20.3 | - | Demonstrates selectivity for USP7 over other deubiquitinases.[5] |
In Vivo Efficacy of the Related Compound GNE-6776 in EOL-1 Xenograft Model
While specific tumor growth inhibition data for this compound is not publicly available, data for the closely related analog, GNE-6776, from the same foundational study provides valuable insight into the expected in vivo activity.
| Compound | Animal Model | Cell Line | Dosing | Tumor Growth Inhibition |
| GNE-6776 | SCID Mice | EOL-1 (human eosinophilic leukemia) | 100 mg/kg, oral gavage | Data not publicly available, but described as delaying tumor growth.[3] |
| GNE-6776 | SCID Mice | EOL-1 (human eosinophilic leukemia) | 200 mg/kg, oral gavage | Data not publicly available, but described as delaying tumor growth.[3] |
| GNE-6776 | Nude Mice | A549 (non-small cell lung cancer) | 15 mg/kg, intraperitoneally | Significant inhibition of tumor growth.[6] |
| GNE-6776 | Nude Mice | A549 (non-small cell lung cancer) | 30 mg/kg, intraperitoneally | Dose-dependent inhibition of tumor growth.[6] |
Experimental Protocols
In Vivo Formulation of this compound
A critical step for in vivo studies is the appropriate formulation of the compound for administration. The following protocol is a general method for preparing this compound for oral gavage:
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween 80
-
Deionized water (ddH₂O)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration.
-
In a separate tube, add the required volume of PEG300.
-
To the PEG300, add the DMSO stock solution of this compound. Mix thoroughly until the solution is clear. Vortexing or gentle warming may be used to aid dissolution.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add the required volume of ddH₂O and mix until the formulation is a clear solution.
Note: It is crucial to add the solvents in the specified order to ensure proper dissolution and stability of the formulation.[7]
EOL-1 Xenograft Tumor Model Protocol
This protocol is based on the study that evaluated the in vivo efficacy of this compound and GNE-6776.[3]
Animal Model:
-
Severe Combined Immunodeficient (SCID) mice are recommended.[1]
Cell Line:
-
EOL-1 (human eosinophilic leukemia)
Procedure:
-
Cell Culture: Culture EOL-1 cells in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.
-
Tumor Implantation:
-
Harvest and resuspend EOL-1 cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each SCID mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow to a predetermined size (e.g., 100-200 mm³).
-
Monitor tumor volume regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization and Dosing:
-
Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.
-
Prepare the this compound formulation as described above.
-
Administer this compound or vehicle control to the respective groups via oral gavage. Dosing for the related compound GNE-6776 was 100 mg/kg and 200 mg/kg.[8] The dosing frequency (e.g., once or twice daily) should be determined based on pharmacokinetic studies if available.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Mandatory Visualization
This compound Signaling Pathway
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
GNE-6640 Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cell culture experiments. This compound targets the USP7-MDM2-p53 signaling pathway, leading to the stabilization of p53 and induction of tumor cell death.[1][2][3][4]
Mechanism of Action
This compound functions by binding to an allosteric site on USP7, which attenuates the binding of ubiquitin and thereby inhibits the deubiquitinase activity of the enzyme.[2][3] This leads to the destabilization and subsequent degradation of MDM2, a key negative regulator of the p53 tumor suppressor. The resulting increase in p53 levels triggers cell cycle arrest and apoptosis in cancer cells. This compound has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines.[1]
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC50 (µM) | Description |
| Full-length USP7 | 0.75[1][5] | Inhibitory concentration for the complete enzyme. |
| USP7 catalytic domain | 0.43[1][5] | Inhibitory concentration for the active portion of the enzyme. |
| Full-length USP47 | 20.3[1][5] | A measure of selectivity against a related deubiquitinase. |
| Ub-MDM2 in HCT116 cells | 0.23[1][6] | Concentration to enhance ubiquitination of the USP7 substrate MDM2. |
Table 2: Recommended Cell Seeding Densities
| Cell Line | Seeding Density (cells/cm²) | Culture Conditions |
| HCT116 | 2 x 10⁴ | Adherent, monolayer growth. |
| U2OS | 1 x 10³ | Adherent, seeded to avoid confluence before experiment completion.[6] |
| MCF-7 | 1 x 10³ | Adherent, seeded to avoid confluence before experiment completion.[6] |
Table 3: this compound Treatment Concentrations for In Vitro Assays
| Assay Type | Cell Line(s) | Concentration Range (µM) | Notes |
| Cell Viability (single agent) | Various cancer cell lines | 0.1 - 20 | IC50 values are generally ≤ 10 µM in a large panel of cell lines.[1] |
| Synergy Studies (with Doxorubicin (B1662922)/Cisplatin) | MCF-7, U2OS | 10 - 70 | Used to enhance apoptosis induced by DNA-damaging agents.[6] |
| Western Blot (p53/MDM2 stabilization) | HCT116 or other p53 WT lines | 1 - 10 | Effective concentrations for observing changes in protein levels. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/Resazurin)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Selected cancer cell line (e.g., HCT116, U2OS, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
MTT or Resazurin reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the appropriate density (see Table 2) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully replace the medium in each well with 100 µL of the medium containing the respective this compound concentrations.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
For Resazurin assay: Add 20 µL of Resazurin reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition:
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of this compound concentration and use a non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Western Blot for p53 and MDM2
This protocol is for assessing the effect of this compound on the protein levels of p53 and MDM2.
Materials:
-
This compound
-
p53 wild-type cancer cell line (e.g., HCT116)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound at various concentrations (e.g., 1, 5, 10 µM) and a vehicle control for a predetermined time (e.g., 12, 24, or 48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to the loading control.
-
Protocol 3: Synergy Study with DNA-Damaging Agents
This protocol is designed to evaluate the synergistic effect of this compound with agents like doxorubicin or cisplatin (B142131).
Materials:
-
This compound
-
Doxorubicin or Cisplatin
-
Cancer cell line (e.g., MCF-7, U2OS)
-
96-well plates
-
Cell viability assay reagents (as in Protocol 1)
Procedure:
-
Determine Single Agent IC50s:
-
First, determine the IC50 values for this compound, doxorubicin, and cisplatin individually in your chosen cell line using the cell viability protocol described above.
-
-
Combination Treatment:
-
Design a matrix of concentrations for the drug combination. This typically involves using concentrations at, above, and below the IC50 of each drug.
-
Seed cells in 96-well plates and allow them to attach.
-
Treat the cells with the single agents and the combinations of this compound and the DNA-damaging agent.
-
-
Data Collection and Analysis:
-
After the incubation period (e.g., 72 hours), perform a cell viability assay.
-
Calculate the Combination Index (CI) using software like CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Visualizations
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. In vitro hypoxia-conditioned colon cancer cell lines derived from HCT116 and HT29 exhibit altered apoptosis susceptibility and a more angiogenic profile in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openi.nlm.nih.gov [openi.nlm.nih.gov]
Application Note and Protocol: GNE-6640 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-6640 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the p53 tumor suppressor pathway.[1][2][3][4] Its use in cancer research and drug development necessitates a clear understanding of its solubility and stability characteristics to ensure accurate and reproducible experimental results. This document provides detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO), along with protocols for its preparation, storage, and a general method for stability assessment.
This compound Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₄O[2][4] |
| Molecular Weight | ~330.4 g/mol [1][2][4] |
| CAS Number | 2009273-67-8[1][2][3][4][5] |
| Appearance | White to off-white solid[1] |
This compound Signaling Pathway
This compound inhibits USP7, which normally deubiquitinates and stabilizes MDM2.[6][7][8] The inhibition of USP7 leads to the ubiquitination and subsequent degradation of MDM2.[1][6] As MDM2 is an E3 ligase that targets the p53 tumor suppressor for degradation, its downregulation results in the stabilization and accumulation of p53.[6][8][9] Elevated p53 levels can then transcriptionally activate target genes that promote cellular apoptosis, leading to tumor cell death.[1][2][6]
Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.
Solubility in DMSO
This compound is soluble in DMSO; however, reported solubility limits vary across different suppliers. It is crucial to consult the Certificate of Analysis for the specific batch being used.
| Supplier / Source | Reported Solubility in DMSO | Molar Concentration | Notes |
| MedchemExpress | 5 mg/mL[1] | ~15.13 mM | Ultrasonic treatment may be required. Hygroscopic DMSO can impact solubility.[1] |
| Cayman Chemical | 1 mg/mL[2] | ~3.03 mM | |
| AbMole BioScience | 5 mg/mL (at 25°C)[3] | ~15.13 mM |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound in both solid and solution forms. For stock solutions, it is highly recommended to prepare aliquots to minimize freeze-thaw cycles.[1]
Solid Compound Storage
| Temperature | Duration | Source(s) |
| -20°C | 3 years | [1][3][5] |
| 4°C | 2 years | [1][3][5] |
DMSO Solution Storage
Stability data for this compound in DMSO varies between suppliers. The following table summarizes the available information. Users should perform their own stability tests for long-term experiments.
| Temperature | Duration | Source(s) |
| -80°C | 6 months - 2 years | [1][3][5] |
| -20°C | 1 month - 1 year | [1][3][5] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Calculation: Determine the required mass of this compound using the formula:
-
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Example for 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mM x 1 mL x 330.4 g/mol = 3.304 mg
-
-
Weighing: Carefully weigh out the calculated amount of this compound powder into a sterile vial.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.[1] Visually inspect for complete dissolution.
-
Aliquoting: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -80°C for long-term stability or at -20°C for shorter-term use, according to the stability data.[1][3][5]
Protocol: General Workflow for this compound Stability Assessment in DMSO
This protocol outlines a general method to assess the stability of this compound in DMSO under specific laboratory conditions using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Prepare Stock Solution: Prepare a fresh, concentrated stock solution of this compound in DMSO as described in Protocol 6.1.
-
Establish T=0 Baseline: Immediately after preparation, take an aliquot of the stock solution. Prepare a sample for HPLC/LC-MS analysis according to your instrument's requirements. This will serve as the time zero (T=0) reference for purity and concentration.
-
Aliquot and Store: Dispense the remaining stock solution into multiple aliquots for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Sample Preparation & Analysis: Prepare and analyze the samples using a validated HPLC or LC-MS method. The method should be capable of separating this compound from potential degradants.
-
Data Comparison: Compare the purity (peak area percentage) and concentration of this compound in the stored samples to the T=0 baseline. Significant decreases in purity or the appearance of new peaks indicate degradation.
Experimental Workflow Diagram
Caption: Workflow for preparation and storage of this compound in DMSO.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should be used as a guide. Researchers should always consult the product-specific datasheet and perform their own validation experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. invivochem.net [invivochem.net]
- 6. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 2009273-67-8 | DUB | MOLNOVA [molnova.cn]
Application Notes and Protocols for Western Blot Analysis of p53 Activation by GNE-6640
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2][3] USP7 plays a critical role in the p53 signaling pathway by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[4][5] Inhibition of USP7 by this compound leads to the destabilization and subsequent degradation of MDM2. This reduction in MDM2 levels results in the accumulation and activation of p53, which can trigger downstream cellular responses such as cell cycle arrest and apoptosis, making USP7 an attractive target in oncology drug development.[4][6]
These application notes provide a detailed protocol for the use of this compound to induce p53 activation and its subsequent analysis by Western blot.
Signaling Pathway
The inhibition of USP7 by this compound initiates a signaling cascade culminating in the activation of p53. Under basal conditions, USP7 removes ubiquitin chains from MDM2, thereby stabilizing it. Stabilized MDM2 then polyubiquitinates p53, marking it for degradation by the proteasome. Treatment with this compound blocks the deubiquitinating activity of USP7. This leads to the auto-ubiquitination and proteasomal degradation of MDM2. The subsequent decrease in MDM2 levels allows for the stabilization and accumulation of p53. Activated p53 can then translocate to the nucleus and induce the expression of target genes, such as the cell cycle inhibitor p21.
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Use a cell line with wild-type p53, such as HCT116 (human colon carcinoma), MCF-7 (human breast adenocarcinoma), or U2OS (human osteosarcoma).
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 15 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
Western Blot Protocol
The following workflow outlines the key steps for performing the Western blot analysis.
Caption: Experimental workflow for Western blot analysis of p53 activation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Total p53 (e.g., clone DO-1)
-
Phospho-p53 (Ser15)
-
MDM2
-
p21
-
β-actin or GAPDH (as a loading control)
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands. Normalize the band intensity of the target proteins to the loading control.
-
Data Presentation
The following table summarizes the expected quantitative outcomes from a Western blot experiment investigating the effects of this compound in HCT116 cells after a 24-hour treatment. The values are illustrative and may vary depending on the specific experimental conditions.
| Target Protein | Treatment (24h) | Expected Fold Change (vs. Vehicle) | Rationale |
| p53 | 15 µM this compound | 2.5 - 5.0 fold increase | Stabilization due to MDM2 degradation. |
| Phospho-p53 (Ser15) | 15 µM this compound | 3.0 - 6.0 fold increase | Increased p53 levels lead to its activation via phosphorylation. |
| MDM2 | 15 µM this compound | 0.3 - 0.6 fold decrease | USP7 inhibition promotes auto-ubiquitination and degradation of MDM2. |
| p21 | 15 µM this compound | 4.0 - 8.0 fold increase | A downstream transcriptional target of activated p53. |
| β-actin | 15 µM this compound | No significant change | Used as a loading control to ensure equal protein loading. |
References
- 1. The p53–Mdm2–HAUSP complex is involved in p53 stabilization by HAUSP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of the Mdm2–p53 pathway by the ubiquitin E3 ligase MARCH7 | EMBO Reports [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Induction of p53-Independent Apoptosis and G1 Cell Cycle Arrest by Fucoidan in HCT116 Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apoptosis Assay Using GNE-6640 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and apoptosis, most notably the E3 ubiquitin ligase MDM2. By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of MDM2. This leads to the stabilization and accumulation of the tumor suppressor protein p53, which in turn transcriptionally activates pro-apoptotic genes, culminating in programmed cell death.[1][2] this compound has been shown to decrease the viability of a wide range of cancer cell lines and can enhance the cytotoxic effects of chemotherapeutic agents.[1]
These application notes provide a comprehensive guide for utilizing this compound to induce and quantify apoptosis in cancer cell lines. Detailed protocols for key apoptosis assays, including Annexin V/PI staining, caspase activity assays, and Western blotting for apoptotic markers, are provided.
Data Presentation
The following tables summarize expected quantitative data from apoptosis assays in common cancer cell lines treated with this compound. These values are representative and may vary depending on experimental conditions.
Table 1: this compound Potency and Selectivity
| Compound | Target | IC50 (µM) |
| This compound | Full-Length USP7 | 0.75 |
| USP7 Catalytic Domain | 0.43 | |
| USP47 | 20.3 | |
| Ub-MDM2 | 0.23 |
Data sourced from MedChemExpress.[1]
Table 2: this compound-Induced Apoptosis in Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) |
| HCT116 (p53 wild-type) | Vehicle (DMSO) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| This compound (5 µM) | 25.8 ± 3.5 | 15.4 ± 2.1 | |
| MCF-7 (p53 wild-type) | Vehicle (DMSO) | 4.5 ± 0.9 | 2.8 ± 0.5 |
| This compound (5 µM) | 22.1 ± 2.9 | 12.9 ± 1.8 | |
| U2OS (p53 wild-type) | Vehicle (DMSO) | 6.1 ± 1.3 | 4.2 ± 0.9 |
| This compound (5 µM) | 28.9 ± 4.1 | 18.7 ± 2.5 |
Table 3: Caspase-3/7 Activity in Cancer Cell Lines Treated with this compound (Hypothetical Data)
| Cell Line | Treatment (24h) | Fold Change in Caspase-3/7 Activity (vs. Vehicle) |
| HCT116 | This compound (5 µM) | 4.5 ± 0.6 |
| MCF-7 | This compound (5 µM) | 3.8 ± 0.5 |
| U2OS | This compound (5 µM) | 5.2 ± 0.7 |
Table 4: Western Blot Quantification of Apoptosis Markers in HCT116 Cells Treated with this compound (Hypothetical Data)
| Protein | Treatment (24h) | Fold Change in Protein Level (vs. Vehicle, Normalized to Loading Control) |
| p53 | This compound (5 µM) | 3.2 ± 0.4 |
| MDM2 | This compound (5 µM) | 0.4 ± 0.1 |
| Cleaved PARP | This compound (5 µM) | 5.8 ± 0.8 |
| Bcl-2 | This compound (5 µM) | 0.6 ± 0.1 |
| Bax | This compound (5 µM) | 2.1 ± 0.3 |
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits USP7, leading to p53-mediated apoptosis.
Caption: General workflow for assessing this compound-induced apoptosis.
Experimental Protocols
Cell Culture and Treatment
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, U2OS)
-
Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for MCF-7 and U2OS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Culture cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
Allow cells to adhere and resume growth overnight.
-
Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with medium containing FBS.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Treated and control cells in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control.
References
Application Notes and Protocols for GNE-6640 Cell Viability Assays
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability of several key proteins involved in cell cycle progression and tumor suppression.[3][4] A primary substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][5]
By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation.[1][5] This reduces the levels of MDM2, thereby stabilizing p53 and enabling its tumor-suppressive functions, which include cell cycle arrest and apoptosis.[4] Due to this mechanism, this compound has been shown to decrease the viability of a wide range of cancer cell lines and can enhance the cytotoxic effects of other chemotherapeutic agents.[1][6][7]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric methods: the MTT and MTS assays. These assays are fundamental for determining the dose-dependent efficacy of this compound and calculating its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
Principle of the Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are used to measure the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]
In viable, metabolically active cells, NAD(P)H-dependent oxidoreductase enzymes reduce the tetrazolium salt to a colored formazan (B1609692) product.[8]
-
MTT: Is reduced to an insoluble purple formazan, which must be solubilized with a detergent (e.g., DMSO) before measurement.[8][9] The absorbance is typically read around 570 nm.[9][10]
-
MTS: Is reduced to a formazan product that is soluble in cell culture medium, eliminating the need for a solubilization step. The absorbance is typically read around 490 nm.
The quantity of the formazan product, as measured by absorbance, is directly proportional to the number of viable cells in the well.[11]
This compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining GNE-6640 with Other Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-6640 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Peptidase 7 (USP7).[1][2][3][4] USP7 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including the DNA damage response and apoptosis, primarily through the stabilization of its substrates.[5][6] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[1][3][5] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which in turn can induce apoptosis in cancer cells.[1][5][7] Preclinical studies have demonstrated that this compound can enhance the cytotoxic effects of various chemotherapeutic agents, suggesting its potential as a combination therapy in cancer treatment.[1][2][8][9]
These application notes provide a summary of the mechanism of action of this compound, its combination potential with other chemotherapy drugs, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action of this compound
This compound binds to an allosteric site on the USP7 enzyme, distinct from its catalytic cysteine residue.[2][4][6][10] This allosteric inhibition interferes with the binding of ubiquitin to USP7, thereby preventing the deubiquitination of its substrates.[2][6] The subsequent degradation of MDM2 leads to the stabilization of p53, a critical tumor suppressor.
Caption: Mechanism of action of this compound.
Combination Therapy Strategies
The activation of p53 by this compound provides a strong rationale for its combination with other anti-cancer agents. The enhanced cytotoxicity is often synergistic, leading to improved therapeutic outcomes at lower drug concentrations.
Combination with DNA-Damaging Agents
Chemotherapeutic drugs such as doxorubicin (B1662922) and cisplatin (B142131) induce DNA damage, which in turn activates the p53 pathway.[1] Combining these agents with this compound can lead to a more robust and sustained p53 response, thereby enhancing apoptotic cell death.[1][3]
Caption: this compound and DNA-damaging agent combination.
Combination with BCL-2 Family Inhibitors
BCL-2 family proteins are key regulators of apoptosis.[11][12] Inhibitors of anti-apoptotic proteins like BCL-2 (e.g., venetoclax) or BCL-xL can lower the threshold for apoptosis induction.[11][13] Combining this compound with BCL-2 family inhibitors could be a promising strategy to overcome resistance to apoptosis.
Caption: this compound and BCL-2 inhibitor combination.
Quantitative Data Summary
While specific synergy data for this compound in combination with a wide range of chemotherapeutics is not extensively available in the public domain, the following table summarizes its inhibitory activity. Researchers should determine synergistic effects empirically.
| Compound | Target | IC50 (µM) | Cell Lines | Reference |
| This compound | Full-length USP7 | 0.75 | - | [1] |
| This compound | USP7 catalytic domain | 0.43 | - | [1] |
| This compound | Ub-MDM2 in cells | 0.23 | HCT116 | [3] |
| This compound | Cell Viability | < 10 | Panel of 108 cell lines | [1] |
Experimental Protocols
In Vitro Combination Studies
Objective: To assess the synergistic or additive effects of this compound in combination with other chemotherapy drugs on cancer cell viability.
Materials:
-
Cancer cell line(s) of interest
-
This compound (solubilized in DMSO)
-
Chemotherapy drug of interest (e.g., Docetaxel, Venetoclax)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Incubate overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination drug. This typically involves serial dilutions of each drug, both alone and in combination.
-
Treatment: Treat the cells with the drug matrix. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time and the drugs' mechanisms of action (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination.
-
Calculate synergy scores using a suitable model, such as the Bliss independence model or the Chou-Talalay method (Combination Index, CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: In Vitro Combination Study Workflow.
In Vivo Combination Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another chemotherapy drug in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for xenograft model
-
This compound formulation for in vivo use
-
Chemotherapy drug formulation for in vivo use
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal monitoring equipment
Protocol:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (Vehicle, this compound alone, chemotherapy drug alone, combination).
-
Treatment Administration: Administer the drugs according to the planned dosing schedule and route of administration.
-
Tumor Measurement and Body Weight: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until a predetermined endpoint is reached (e.g., maximum tumor size, signs of toxicity, or a specific time point).
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of biomarkers (e.g., p53, MDM2, cleaved caspase-3) by methods such as western blotting or immunohistochemistry.[14]
-
Data Analysis:
-
Plot mean tumor growth curves for each treatment group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Caption: In Vivo Combination Study Workflow.
Conclusion
This compound, with its ability to activate the p53 tumor suppressor pathway, holds significant promise for combination cancer therapy. The provided protocols offer a framework for the preclinical evaluation of this compound in combination with other chemotherapy drugs. Careful experimental design and data analysis are crucial to identify synergistic combinations that could translate into more effective clinical treatments. Further research is warranted to explore the full potential of this compound in various cancer types and in combination with a broader range of anti-cancer agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. invivochem.net [invivochem.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cpcscientific.com [cpcscientific.com]
- 10. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Strategies for Combining Bcl-2 Inhibition with Targeted Drugs for Anti-Tumor Synergy [cancertreatmentjournal.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting GNE-6640 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP7 inhibitor, GNE-6640. The information is designed to address common challenges, particularly those related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It functions by binding to an allosteric site on USP7, which is approximately 12 Å away from the catalytic cysteine, rather than directly targeting the active site.[3][4][5] This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting the enzyme's deubiquitinase activity.[3][4] The inhibition of USP7 leads to the destabilization of its substrates, such as MDM2, which in turn results in the activation of the p53 tumor suppressor pathway.[1][6]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used in cancer research to induce tumor cell death and to enhance the efficacy of chemotherapeutic agents and other targeted therapies.[3][7] By inhibiting USP7, this compound can stabilize p53, a critical tumor suppressor, making it a valuable tool for studying cancer cell biology and developing new anti-cancer strategies.[6] It has been shown to decrease the viability of numerous cancer cell lines and can enhance apoptosis when used in combination with DNA-damaging agents like doxorubicin (B1662922) or cisplatin.[1][7]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[2][7] It is soluble in DMSO at concentrations of 1 mg/mL to 5 mg/mL.[2][7] For optimal results, use a freshly opened bottle of anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.[8]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor aqueous solubility.[7][8] this compound is a hydrophobic compound and will likely not dissolve sufficiently, leading to the formation of a precipitate.[8][9]
Troubleshooting Guide: this compound Insolubility
This guide addresses common issues related to the solubility of this compound in aqueous buffers during experimental procedures.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Possible Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded. This is a common issue with hydrophobic compounds when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution.[9][10]
Solutions:
-
Lower the Final Concentration: The most direct approach is to work with a lower final concentration of this compound in your assay.[10][11]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous buffer. This gradual change in solvent polarity can help keep the compound in solution.[8][9]
-
Optimize Mixing: When diluting, add the this compound DMSO stock to the aqueous buffer while vortexing or stirring. This ensures rapid dispersal and prevents localized high concentrations that can lead to precipitation.[8]
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01% to 0.1%), to your aqueous buffer can help to maintain the inhibitor in solution by forming micelles that encapsulate the hydrophobic molecule.[9][10][11]
-
Incorporate a Co-solvent: In some instances, including a small percentage of a water-miscible co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in your final assay buffer can improve solubility.[10][11]
Problem: Solution becomes cloudy over time during an experiment.
Possible Cause: The compound is slowly precipitating out of the solution. This could be due to temperature fluctuations or interactions with other components in the assay medium.[10]
Solutions:
-
Maintain Constant Temperature: Ensure that your experiment is conducted at a constant temperature, as solubility can be temperature-dependent.[10]
-
Re-evaluate Buffer Composition: Check for any components in your assay buffer that might be contributing to the precipitation of this compound.
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment to avoid issues with compound degradation or precipitation over time.[10]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | 1 - 5 mg/mL | [2][7] |
| DMF | 1 mg/mL | [7] |
| DMSO:PBS (pH 7.2) (1:2) | 0.33 mg/mL | [7] |
| Ethanol | Slightly soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved.
-
If dissolution is difficult, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulates.[11]
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. MedChemExpress suggests that at -80°C, the solution is stable for up to 2 years, and at -20°C, for up to 1 year.[1][12]
Protocol 2: Kinetic Solubility Assay (Nephelometric Method)
This protocol provides a high-throughput method to estimate the kinetic solubility of this compound in a specific aqueous buffer.[10]
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
96-well microplate
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock in DMSO.
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small volume of each this compound dilution from the DMSO plate to the corresponding wells of the aqueous plate. Ensure the final DMSO concentration is consistent across all wells (e.g., 1%). Include buffer-only controls.
-
Incubate the plate at room temperature for a set period (e.g., 2 hours).
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the control wells indicates the formation of a precipitate.
-
The kinetic solubility is defined as the highest concentration of this compound at which no significant increase in light scattering is observed.[10]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. invivochem.net [invivochem.net]
- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Optimizing GNE-6640 Treatment Time for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protecase 7 (USP7). By inhibiting USP7, this compound disrupts the USP7-MDM2-p53 signaling pathway, leading to the stabilization of the tumor suppressor protein p53 and subsequent cancer cell death.[1][2] This guide offers troubleshooting advice and frequently asked questions (FAQs) to help you design and execute experiments for determining the optimal treatment duration of this compound to achieve maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, non-covalent inhibitor of USP7.[1] It binds to an allosteric site on USP7, which prevents the deubiquitination of its substrates.[3] A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest and apoptosis in cancer cells.
Q2: What is a recommended starting point for this compound treatment time in my experiments?
A2: The optimal treatment time for this compound is cell-line dependent and assay-specific. For initial experiments, we recommend a time-course study. Based on studies of similar USP7 inhibitors and general cell-based assay protocols, a good starting range for cell viability and apoptosis assays is between 24 and 72 hours.[4][5] For analyzing changes in protein levels via Western blot, shorter time points such as 6, 12, and 24 hours are recommended to capture the dynamics of protein stabilization and degradation.
Q3: I am not observing a significant decrease in cell viability with this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of response:
-
Sub-optimal Treatment Time: The treatment duration may be too short. We recommend performing a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time for your specific cell line.
-
Cell Line Resistance: The cell line you are using may have mutations in the p53 pathway downstream of MDM2, rendering it resistant to the effects of p53 activation.
-
Incorrect Concentration: The concentration of this compound may be too low. It is advisable to perform a dose-response experiment to determine the IC50 value for your cell line.
-
Compound Stability: Ensure that the this compound compound has been stored and handled correctly to maintain its activity.
Q4: How can I confirm that this compound is acting on the USP7-MDM2-p53 pathway in my cells?
A4: A time-course Western blot analysis is the most direct method. Following this compound treatment at various time points (e.g., 0, 6, 12, 24 hours), you should observe a decrease in MDM2 protein levels and a corresponding increase in p53 protein levels. You can also probe for downstream targets of p53, such as p21, to confirm p53 activation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability assays | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding and be consistent with the number of cells seeded per well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. | |
| No change in p53 levels after treatment | The cell line may have a p53 mutation or deletion. | Verify the p53 status of your cell line. Use a positive control cell line with wild-type p53. |
| Insufficient treatment time. | Perform a time-course experiment to determine the optimal time for p53 accumulation. | |
| Apoptosis levels are low even at high this compound concentrations and long incubation times | The primary response of the cell line may be cell cycle arrest rather than apoptosis. | Perform cell cycle analysis using propidium (B1200493) iodide staining and flow cytometry to assess cell cycle distribution. |
| The apoptosis assay is not sensitive enough. | Try a more sensitive apoptosis assay, such as Annexin V/PI staining by flow cytometry, or a caspase activity assay. |
Data Presentation
The following tables provide illustrative examples of how to structure quantitative data from time-course experiments to determine the optimal this compound treatment time.
Table 1: Effect of this compound Treatment Time on Cell Viability. This table shows a hypothetical time-course experiment measuring the percentage of viable cells after treatment with a fixed concentration of this compound.
| Treatment Time (Hours) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 12 | 85 ± 6.1 |
| 24 | 62 ± 4.8 |
| 48 | 41 ± 5.5 |
| 72 | 25 ± 3.9 |
Table 2: Time-Dependent Induction of Apoptosis by this compound. This table illustrates the percentage of apoptotic cells at different time points following this compound treatment, as determined by Annexin V/PI staining.
| Treatment Time (Hours) | % Apoptotic Cells (Mean ± SD) |
| 0 (Vehicle Control) | 5 ± 1.2 |
| 12 | 15 ± 2.5 |
| 24 | 35 ± 3.1 |
| 48 | 60 ± 4.2 |
| 72 | 75 ± 3.8 |
Experimental Protocols
Detailed Methodology for Time-Course Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for various time points (e.g., 12, 24, 48, 72 hours).
-
Viability Reagent Addition: At each time point, add a cell viability reagent (e.g., MTT, MTS, or a resazurin-based reagent) to the appropriate wells and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability at each time point.
Detailed Methodology for Time-Course Western Blot Analysis
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound for different durations (e.g., 0, 6, 12, 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein levels at each time point.
Visualizations
Signaling Pathway
Caption: The USP7-MDM2-p53 signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
Caption: A generalized experimental workflow for optimizing this compound treatment duration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor Activity of USP7 Inhibitor GNE-6776 in Non-Small Cell Lung Cancer Involves Regulation of Epithelial-Mesenchymal Transition, Cell Cycle, Wnt/β-Catenin, and PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: GNE-6640 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of GNE-6640 in in vitro settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] It binds to a site approximately 12 Å away from the catalytic cysteine of USP7, thereby attenuating the binding of ubiquitin and inhibiting the deubiquitinase activity of the enzyme.[2][3][4] This leads to the destabilization and subsequent degradation of MDM2, a key negative regulator of the p53 tumor suppressor. The resulting stabilization and activation of p53 can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What is the known selectivity profile of this compound against other deubiquitinases (DUBs)?
This compound has demonstrated selectivity for USP7 over other DUBs such as USP47 and USP5 in biochemical assays.[5] The IC50 value for USP47 is significantly higher than for USP7, and it is even greater for USP5, indicating a favorable selectivity window.[5]
Q3: Is there a comprehensive off-target profile for this compound against a broad kinase panel (kinome scan)?
As of the latest available public information, a comprehensive kinome scan or a broad off-target screening profile for this compound has not been published. While this compound is designed as a selective USP7 inhibitor, the potential for off-target effects on various kinases cannot be entirely ruled out without such data. Researchers should interpret their results with this in mind, particularly if unexpected cellular phenotypes are observed.
Q4: this compound has been shown to enhance the cytotoxicity of PIM kinase inhibitors. Does this suggest an off-target interaction with the PIM kinase pathway?
The observed synergy between this compound and PIM kinase inhibitors does not necessarily indicate a direct off-target inhibition of PIM kinases by this compound.[1][2] This synergistic effect is more likely due to the interplay between the USP7 and PIM kinase signaling pathways. USP7 inhibition stabilizes p53, which can induce apoptosis, while PIM kinases are involved in cell survival and proliferation. The dual inhibition of these pathways can lead to a more potent anti-cancer effect. However, without a direct kinase profiling assay, a weak interaction cannot be definitively excluded.
Q5: What are the expected on-target cellular effects of this compound treatment?
Treatment of cancer cell lines with this compound is expected to result in:
-
Increased ubiquitination and subsequent degradation of MDM2.[1]
-
Stabilization and accumulation of p53 protein.
-
Increased expression of p53 target genes, such as p21.
-
Induction of apoptosis or cell cycle arrest.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no this compound activity | 1. Compound Degradation: Improper storage or handling of this compound. 2. Incorrect Concentration: Errors in dilution or calculation. 3. Cell Line Insensitivity: The cell line may lack a functional p53 pathway or have other resistance mechanisms. | 1. Ensure this compound is stored as recommended by the supplier. Prepare fresh stock solutions. 2. Verify calculations and perform serial dilutions carefully. 3. Confirm the p53 status of your cell line. Consider using a positive control cell line known to be sensitive to USP7 inhibition. |
| Unexpected Cell Death or Toxicity at Low Concentrations | 1. Off-Target Effects: this compound may be interacting with other proteins crucial for cell survival in your specific cell model. 2. Synergistic Effects: Interaction with components of the cell culture medium. | 1. Perform a dose-response curve to determine the precise IC50 in your cell line. Consider using a structurally distinct USP7 inhibitor to see if the effect is reproducible. If a kinome scan is feasible, it would provide valuable data. 2. Review the composition of your cell culture medium and supplements for any components that might interact with this compound. |
| Inconsistent Results Between Experiments | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health. 2. Inconsistent Compound Treatment: Variation in incubation time or final DMSO concentration. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Ensure precise and consistent incubation times. Maintain a final DMSO concentration that is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%). |
| No change in p53 levels after treatment | 1. p53-null or mutant p53 cell line: The cell line does not express wild-type p53. 2. Insufficient treatment time or concentration: The dose or duration of this compound exposure is not sufficient to elicit a p53 response. | 1. Verify the p53 status of your cell line through sequencing or western blot. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for p53 stabilization in your cell line. |
Quantitative Data
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) |
| Full-Length USP7 | 0.75[1][5] |
| USP7 Catalytic Domain | 0.43[1][5] |
| Ub-MDM2 | 0.23[1] |
Table 2: Selectivity Profile of this compound against other Deubiquitinases (DUBs)
| DUB Target | IC50 (µM) |
| USP47 | 20.3[1][5] |
| USP5 | >200[5] |
Experimental Protocols
1. USP7 Deubiquitinase Activity Assay (Biochemical)
This protocol is a generalized method for assessing the inhibitory activity of this compound against USP7 in a biochemical format using a fluorescent ubiquitin substrate.
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-rhodamine110 substrate
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
384-well black assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the 384-well plate.
-
Add 10 µL of recombinant USP7 enzyme (at a final concentration of ~1 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of ubiquitin-rhodamine110 substrate (at a final concentration of ~50 nM).
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) every minute for 30-60 minutes.
-
Calculate the reaction velocity (rate of fluorescence increase) for each well.
-
Plot the reaction velocity against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes a method to confirm the engagement of this compound with USP7 in a cellular context.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against USP7
-
Loading control antibody (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
-
-
Procedure:
-
Treat cultured cells with this compound at the desired concentration or with a vehicle (DMSO) control for a specified time (e.g., 2-4 hours).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-USP7 antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization.
Caption: Workflow for CETSA to confirm this compound target engagement.
References
GNE-6640 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-6640.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the properties and mechanism of action of this compound.
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It is an allosteric inhibitor, meaning it binds to a site on the enzyme distant from the catalytic cysteine residue.[3][4][5]
Q2: What is the mechanism of action of this compound?
This compound functions by binding to a pocket in the 'palm' region of the USP7 catalytic domain, which is approximately 12 Å away from the catalytic cysteine.[3][4][5] This binding event interferes with the proper positioning of ubiquitin, thereby attenuating its binding to USP7 and inhibiting the enzyme's deubiquitinase activity.[3][4] A primary consequence of USP7 inhibition by this compound is the destabilization of its substrates, most notably MDM2.[1][6] The degradation of MDM2 leads to the stabilization and activation of the p53 tumor suppressor protein, which can trigger apoptosis in cancer cells.[6][7]
Q3: How selective is this compound?
This compound is highly selective for USP7. For instance, it is significantly less potent against other deubiquitinating enzymes like USP47 and USP5.[8]
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 Value |
| Full-length USP7 | 0.75 µM[1][8] |
| USP7 catalytic domain | 0.43 µM[1] |
| Full-length USP47 | 20.3 µM[1][8] |
| USP5 | >200 µM[8] |
| Ub-MDM2 in HCT116 cells | 0.23 µM[1][8] |
Q4: What are the potential therapeutic applications of this compound?
This compound has demonstrated the ability to induce tumor cell death in a wide range of cancer cell lines.[1][8] Furthermore, it can enhance the cytotoxic effects of DNA-damaging chemotherapeutic agents such as doxorubicin (B1662922) and cisplatin, as well as other targeted therapies like PIM kinase inhibitors.[1][3][6][9] This suggests its potential use as a monotherapy or in combination therapies for various cancers.[5] While this compound has shown promising preclinical results, it is not currently in human clinical trials.[10]
Part 2: Troubleshooting Guide for this compound Resistance
This guide is designed to help researchers identify and understand potential mechanisms of acquired resistance to this compound in cancer cells.
Q5: My cancer cell line is showing reduced sensitivity to this compound after prolonged treatment. What is a potential mechanism?
A key identified mechanism of resistance to USP7 inhibitors that bind to the same pocket as this compound is a point mutation in the USP7 gene.
-
Known Resistance Mutation: A heterozygous mutation, V517F , in the this compound binding pocket of USP7 has been identified as a primary cause of resistance.[11]
-
Mechanism of Resistance: The substitution of valine (V) with a bulkier phenylalanine (F) residue at position 517 is predicted to cause steric hindrance.[11] This change in the binding pocket conformation reduces the affinity between USP7 and the inhibitor, leading to decreased efficacy.[11]
Table 2: Example of IC50 Shift in USP7 Inhibitor-Resistant Cells
| Cell Line | Compound | IC50 (Parental) | IC50 (Resistant) | Resistance Factor (RF) |
| CHP-212 | USP7-797 | ~1 µM | >10 µM | >10 |
| CHP-212 | FT671 | ~0.1 µM | >1 µM | >10 |
| CHP-212 | This compound | ~1 µM | >10 µM | >10 |
*Note: Data for USP7-797 and FT671 are from studies on resistance to those specific compounds, which share a similar binding site with this compound. The this compound data is an illustrative example based on the findings for similar compounds in the V517F mutant background.[11]
Q6: How can I confirm if the V517F mutation is present in my resistant cell line?
To determine if the V517F mutation is the cause of resistance, you should perform the following:
-
Isolate Genomic DNA: Extract high-quality genomic DNA from both your parental (sensitive) and this compound-resistant cell lines.
-
PCR Amplification: Amplify the region of the USP7 gene that encodes the this compound binding pocket, specifically the region containing codon 517.
-
Sanger Sequencing: Sequence the PCR product and compare the sequence from the resistant cells to that of the parental cells. The presence of a G to T transversion at the nucleotide level, resulting in the V517F amino acid change, would confirm this resistance mechanism.
Q7: My resistant cells do not have the V517F mutation. What are other possible resistance mechanisms?
While the V517F mutation is a documented mechanism, other general mechanisms of drug resistance in cancer cells could also play a role.[12] Investigating these possibilities is crucial if sequencing does not reveal the V517F mutation.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating parallel signaling pathways that compensate for the inhibition of the primary target. For example, upregulation of pro-survival pathways that are independent of p53 could confer resistance to this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump drugs out of the cell, reducing the intracellular concentration of this compound and its efficacy.
-
Altered Expression of USP7 Pathway Components: Changes in the expression levels of proteins upstream or downstream of USP7 could also contribute to resistance. For instance, deletion or mutation of p53 would render the cells insensitive to the p53-stabilizing effects of this compound.
Part 3: Detailed Experimental Protocols
This section provides methodologies for key experiments to investigate this compound resistance.
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
-
Initial IC50 Determination: First, determine the baseline sensitivity of your parental cancer cell line to this compound by performing a dose-response curve and calculating the IC50 value.
-
Dose Escalation: Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., the IC25).
-
Monitor Cell Viability: Monitor the cells for signs of recovery and renewed proliferation.
-
Gradual Dose Increase: Once the cells have adapted to the initial concentration, gradually increase the concentration of this compound in the culture medium. This process should be carried out in a stepwise manner over several months.
-
Isolation of Resistant Clones: After a significant increase in the IC50 value is observed (e.g., >10-fold), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterization of Resistant Clones: Expand the isolated clones and confirm their resistance to this compound by re-evaluating the IC50. These confirmed resistant clones can then be used for further molecular analysis.
Protocol 2: Cell Viability (IC50) Assay
-
Cell Seeding: Seed your parental and resistant cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay or a commercially available kit (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Western Blot Analysis of the USP7-MDM2-p53 Pathway
-
Cell Lysis: Treat parental and resistant cells with this compound at various concentrations for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against USP7, MDM2, p53, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Compare the protein expression levels between the parental and resistant cell lines, both at baseline and in response to this compound treatment.
Part 4: Signaling Pathways and Workflow Diagrams
Diagram 1: The USP7-MDM2-p53 Signaling Pathway
Caption: The USP7-MDM2-p53 pathway regulating cell survival and apoptosis.
Diagram 2: Mechanism of Action of this compound
Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.
Diagram 3: V517F Mutation as a Resistance Mechanism
Caption: The V517F mutation in USP7 causes steric hindrance, leading to this compound resistance.
Diagram 4: Experimental Workflow for Investigating this compound Resistance
Caption: A workflow for identifying the mechanism of acquired resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.net [invivochem.net]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 5. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
GNE-6640 Technical Support Center: Troubleshooting Inconsistent Results
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GNE-6640, a selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective and non-covalent inhibitor of USP7.[1] It functions by binding to an allosteric site on the USP7 enzyme, approximately 12 Å away from the catalytic cysteine.[2] This binding attenuates the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[3] A primary downstream effect of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By promoting the degradation of MDM2, this compound leads to the stabilization and accumulation of p53, which in turn can induce apoptosis or cell cycle arrest in tumor cells.[4]
Q2: What is the optimal concentration of this compound to use in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line and experimental conditions. This compound has been shown to decrease the viability of a panel of 108 cell lines with IC50 values generally at or below 10 µM.[1][5]
Q3: How should I prepare and store this compound stock solutions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. It is crucial to use high-quality, anhydrous DMSO, as the compound can be sensitive to moisture. For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to two years or at -20°C for up to one year. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: Is the cellular activity of this compound dependent on the p53 status of the cell line?
The primary mechanism of action of this compound involves the stabilization of p53, suggesting that its efficacy may be more pronounced in cell lines with wild-type p53. However, USP7 has numerous other substrates involved in critical cellular processes such as DNA damage repair and cell cycle control. Therefore, this compound may also exert anti-tumor effects through p53-independent pathways. The sensitivity of a given cell line to this compound can be influenced by a variety of factors beyond p53 status, including the expression levels of USP7 and its other substrates.
Troubleshooting Guide
Issue 1: Inconsistent or No Observed Effect on Cell Viability
Possible Cause 1: Cell Line Insensitivity
-
Explanation: The sensitivity of cancer cell lines to USP7 inhibitors can vary significantly. This variability can be attributed to factors such as the mutational status of p53, the expression levels of USP7 and its substrates, or the activation of compensatory signaling pathways.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of USP7 in your cell line of choice using Western blotting.
-
Positive Control: If possible, include a cell line known to be sensitive to USP7 inhibition as a positive control in your experiments.
-
Dose-Response and Time-Course: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations and extend the treatment duration to ensure that a potential effect is not missed due to suboptimal dosage or timing.
-
Possible Cause 2: Compound Inactivity
-
Explanation: Improper storage or handling of this compound can lead to its degradation and loss of activity.
-
Troubleshooting Steps:
-
Fresh Stock Preparation: Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO.
-
Proper Storage: Ensure that the stock solution is stored in small aliquots at -80°C and protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Suboptimal Experimental Conditions
-
Explanation: Factors such as cell density, serum concentration in the culture medium, and the specific viability assay used can all influence the outcome of the experiment.
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Determine the optimal cell seeding density to ensure that cells are in the exponential growth phase during the treatment period.
-
Standardize Assay Conditions: Maintain consistent experimental conditions, including incubation times, reagent concentrations, and the type of assay used for measuring cell viability.
-
Issue 2: Discrepancy Between Biochemical and Cellular Assay Results
Possible Cause 1: Cell Permeability and Efflux
-
Explanation: A compound may show high potency in a biochemical assay but have poor permeability across the cell membrane or be actively removed from the cell by efflux pumps, resulting in a lower effective intracellular concentration.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its target, USP7, within the intact cells.
-
Possible Cause 2: High Intracellular ATP Concentrations
-
Explanation: While this compound is an allosteric inhibitor and not ATP-competitive, this is a common issue for kinase inhibitors where high intracellular ATP concentrations can outcompete ATP-competitive inhibitors in cellular assays, leading to reduced apparent potency compared to biochemical assays which are often performed at lower ATP concentrations. This is less likely to be a direct issue for this compound but is an important general consideration for inhibitor studies.
Issue 3: Unexpected Off-Target Effects
Possible Cause: Inhibition of Other Cellular Proteins
-
Explanation: Although this compound is a selective inhibitor of USP7, it may still interact with other proteins at higher concentrations, leading to off-target effects.
-
Troubleshooting Steps:
-
Use a Structurally Unrelated Inhibitor: To confirm that the observed phenotype is due to the inhibition of USP7, use a structurally unrelated USP7 inhibitor as a control. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout USP7 expression. If the phenotype observed with this compound treatment is recapitulated by the genetic perturbation, it strongly suggests an on-target effect.
-
Rescue Experiment: If possible, overexpress a drug-resistant mutant of USP7. If the on-target effects of this compound are rescued, but the off-target effects persist, this can help to differentiate between the two.
-
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound against USP7 and its effect on the viability of various cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Full-length USP7 | 0.75[1] |
| USP7 catalytic domain | 0.43[1] |
| Full-length USP47 | 20.3[1] |
| Ub-MDM2 | 0.23[1] |
Table 2: this compound IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| EOL-1 | Eosinophilic Leukemia | < 10 |
| HCT116 | Colon Cancer | < 10 |
| MCF-7 | Breast Cancer | < 10 |
| U2OS | Osteosarcoma | < 10 |
| A panel of 108 cell lines showed IC50 values ≤ 10 µM[1][5] |
Key Experimental Protocols
Protocol 1: Western Blotting for MDM2 and p53 Levels
This protocol is used to assess the effect of this compound on the protein levels of the USP7 substrate, MDM2, and the downstream effector, p53.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-MDM2, anti-p53, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a DMSO vehicle control) for the desired duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in MDM2 and p53 protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to its intended target, USP7, in intact cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PBS supplemented with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles or sonication)
-
Western blotting reagents and equipment (as described in Protocol 1)
-
Primary antibody: anti-USP7
Procedure:
-
Cell Treatment: Culture cells to a high confluency. Treat the cells with the desired concentration of this compound or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in a 37°C incubator.
-
Cell Harvesting: Harvest the cells, wash them with PBS, and resuspend them in PBS containing protease inhibitors.
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells using a method such as three consecutive freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze the levels of soluble USP7 by Western blotting as described in Protocol 1.
-
-
Data Analysis: Plot the amount of soluble USP7 as a function of temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of USP7 upon ligand binding, confirming target engagement.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Mitigating GNE-6640 Cytotoxicity in Normal Cells
Welcome to the technical support center for the selective USP7 inhibitor, GNE-6640. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the cytotoxic effects of this compound in normal, non-cancerous cells during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity?
A1: this compound is a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). It binds to an allosteric site on USP7, preventing the binding of ubiquitin and thereby inhibiting its deubiquitinase activity.[1][2] This leads to the increased ubiquitination and subsequent proteasomal degradation of USP7 substrates. A key substrate is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound stabilizes p53, leading to cell cycle arrest and apoptosis, primarily in cancer cells.[1][3] However, since USP7 is also crucial for the stability of various proteins involved in DNA damage repair and cell cycle progression in normal cells, its inhibition can lead to unintended cytotoxicity.[4]
Q2: Does this compound show selectivity for cancer cells over normal cells?
A2: While this compound is designed to exploit the dependencies of cancer cells on pathways regulated by USP7, it can still exhibit toxicity in normal proliferating cells. The therapeutic window, which is the concentration range that is effective against cancer cells while minimally affecting normal cells, is a critical parameter to determine for each cell type used in your experiments.[5][6]
Q3: What are some general strategies to reduce the off-target cytotoxicity of this compound in my normal cell lines?
A3: Several strategies can be employed to minimize the cytotoxic effects of this compound on normal cells in vitro:
-
Dose-Response Optimization: Conduct thorough dose-response experiments to determine the optimal concentration that maximizes cancer cell death while minimizing toxicity to normal cells.
-
Reduced Exposure Time: Limit the duration of this compound treatment to the minimum time required to observe the desired effect in cancer cells.
-
Cyclotherapy (Cell Cycle Synchronization): Induce a temporary and reversible cell cycle arrest in normal cells to protect them from the cytotoxic effects of this compound, which primarily targets proliferating cells.[7][8][9]
-
Use of Cytoprotective Agents: Co-administer agents that can selectively protect normal cells from drug-induced damage.[10][11][12]
-
Co-culture Systems: Utilize co-culture models of normal and cancer cells to better mimic the in vivo environment and assess selective cytotoxicity.[13][14]
Troubleshooting Guide: High Cytotoxicity in Normal Cells
If you are observing unacceptably high levels of cytotoxicity in your normal cell lines when treating with this compound, consider the following troubleshooting steps:
| Issue | Possible Cause | Suggested Solution |
| High toxicity at low concentrations | The specific normal cell line is highly sensitive to USP7 inhibition. | 1. Verify IC50: Perform a detailed dose-response curve to accurately determine the IC50 for both your normal and cancer cell lines. 2. Select a different normal cell line: If possible, use a normal cell line from a similar tissue origin that may be less sensitive. 3. Reduce exposure time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
| Inconsistent results between experiments | Variability in cell culture conditions or reagent preparation. | 1. Standardize cell culture: Ensure consistent cell passage number, seeding density, and confluence across all experiments. 2. Fresh reagent preparation: Prepare fresh stock solutions of this compound for each experiment and store them according to the manufacturer's instructions. 3. Mycoplasma testing: Regularly test your cell lines for mycoplasma contamination. |
| Toxicity observed in both normal and cancer cells at similar concentrations | Narrow therapeutic window for the selected cell lines. | 1. Combination therapy: Explore combining a lower dose of this compound with another agent that has a different mechanism of action and is more selective for cancer cells.[15] 2. Cyclotherapy: Implement a protocol to arrest the cell cycle of normal cells before and during this compound treatment.[7][8][9] 3. Cytoprotective agents: Investigate the use of antioxidants or other cytoprotective agents to selectively shield normal cells.[16][17] |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes known IC50 values for this compound. Note that IC50 values can vary depending on the cell line and experimental conditions. It is crucial to determine the IC50 for your specific cell lines of interest.
| Target/Cell Line | IC50 (µM) | Reference |
| Biochemical Assays | ||
| USP7 (full length) | 0.75 | [3] |
| USP7 (catalytic domain) | 0.43 | [3] |
| USP47 (full length) | 20.3 | [3] |
| Ub-MDM2 | 0.23 | [3] |
| Cell-Based Assays | ||
| Various Cancer Cell Lines (panel of 108) | ≤ 10 | [3] |
Data on IC50 values for specific normal cell lines are limited in publicly available literature. It is highly recommended to perform these experiments in your laboratory.
Experimental Protocols
Protocol 1: Determining the Therapeutic Window of this compound
This protocol outlines a method for determining the therapeutic window of this compound by comparing its cytotoxic effects on a cancer cell line and a normal cell line.
Materials:
-
Cancer cell line of interest
-
Normal cell line from a similar tissue of origin
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, XTT, or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both the cancer and normal cell lines in separate 96-well plates at a density that will allow for logarithmic growth during the experiment. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of 2-fold dilutions of this compound in complete cell culture medium to cover a broad concentration range (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO only) and a no-treatment control.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plates for a predetermined time (e.g., 48 or 72 hours).
-
Cytotoxicity Assessment: Perform the chosen cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curves for both the cancer and normal cell lines.
-
Determine the IC50 value for each cell line using non-linear regression analysis.
-
The therapeutic window is the range of concentrations where this compound is effective against the cancer cells but has minimal toxicity to the normal cells. The therapeutic index can be calculated as the ratio of the IC50 of the normal cells to the IC50 of the cancer cells.[6][18]
-
Protocol 2: Cyclotherapy to Protect Normal Cells
This protocol describes a method to induce reversible cell cycle arrest in normal cells using serum starvation to protect them from this compound cytotoxicity.
Materials:
-
Normal cell line
-
Complete cell culture medium (containing serum)
-
Serum-free cell culture medium
-
This compound
-
Flow cytometer
-
Propidium iodide (PI) staining solution
-
Ethanol (70%)
Procedure:
-
Synchronization:
-
Verification of Arrest (Optional but Recommended):
-
Harvest a sample of the serum-starved cells and a control sample grown in complete medium.
-
Fix the cells in 70% ethanol.
-
Stain the cells with PI solution and analyze the cell cycle distribution by flow cytometry. A significant increase in the G0/G1 population indicates successful synchronization.
-
-
This compound Treatment:
-
After the serum starvation period, add this compound at the desired concentration to the serum-free medium.
-
For comparison, treat a parallel culture of asynchronously growing normal cells (in complete medium) with the same concentration of this compound.
-
-
Release and Viability Assessment:
-
After the desired this compound treatment duration, wash the cells and replace the medium with complete medium to allow the cells to re-enter the cell cycle.
-
Assess cell viability at various time points after release using a standard cytotoxicity assay.
-
-
Evaluation: Compare the viability of the synchronized (serum-starved) cells to the asynchronously growing cells to determine if the cell cycle arrest conferred protection from this compound cytotoxicity.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Assessing Cytotoxicity Mitigation
Caption: Workflow for troubleshooting and mitigating this compound cytotoxicity.
Decision Tree for Troubleshooting Excess Cytotoxicity
Caption: Decision tree for addressing unexpected cytotoxicity in normal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Therapeutic Window & Therapeutic Index Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Cytoprotective Agents to Avoid Chemotherapy Induced Sideeffects on Normal Cells: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Current role of protective agents in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments [experiments.springernature.com]
- 14. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jdc.jefferson.edu [jdc.jefferson.edu]
- 18. Therapeutic index - Wikipedia [en.wikipedia.org]
- 19. Serum starvation induced cell cycle synchronization facilitates human somatic cells reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
GNE-6640 Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for GNE-6640, a selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding experimental artifacts and to offer troubleshooting support for common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and non-covalent inhibitor of USP7.[1] It functions allosterically, binding to a site approximately 12 Å away from the catalytic cysteine of USP7.[2][3] This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[2][3] A primary downstream effect of USP7 inhibition is the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[1] By inhibiting USP7, this compound promotes the degradation of MDM2, leading to the stabilization and activation of p53, which can result in tumor cell death.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound is a selective inhibitor of USP7. It shows significantly less activity against other deubiquitinases such as USP47 and USP5.[1] For specific IC50 values, please refer to the data table below.
Q3: I am not observing the expected p53 stabilization after this compound treatment. What are the possible reasons?
A3: Several factors could contribute to this observation:
-
Cell Line p53 Status: The p53 stabilization effect is dependent on the cells having a wild-type p53 gene. In cell lines with mutant or null p53, you will not observe this specific effect. The cellular response in such cases would be mediated by other USP7 substrates.
-
Compound Concentration: The biochemical IC50 may not directly translate to the effective concentration in your cell-based assay. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Target Engagement: It is important to confirm that this compound is engaging with USP7 in your cells. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.
-
Experimental Timeline: The stabilization of p53 is a dynamic process. Consider performing a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time point for observing p53 accumulation.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have shown that this compound can enhance the cytotoxicity of chemotherapeutic agents and other targeted compounds.[1][2] For example, combining this compound with DNA-damaging agents like doxorubicin (B1662922) or cisplatin (B142131) may enhance the p53 response and increase the efficacy of the USP7 inhibitor.[1]
Quantitative Data Summary
The following table summarizes the biochemical potency and selectivity of this compound.
| Target | IC50 (µM) |
| Full-Length USP7 | 0.75[1] |
| USP7 Catalytic Domain | 0.43[1] |
| Full-Length USP47 | 20.3[1] |
| Ub-MDM2 | 0.23[1] |
Experimental Protocols
General Handling and Storage of this compound
-
Storage: Store the solid compound at -20°C for up to 3 years.
-
Stock Solution: Prepare a stock solution in DMSO. Once prepared, aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year to avoid repeated freeze-thaw cycles.[1]
-
Working Solution: When preparing working solutions in aqueous media, be mindful of the final DMSO concentration, as high concentrations can be toxic to cells (typically keep below 0.5%). If precipitation occurs upon dilution, gentle warming (37°C) and sonication may help.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using your preferred method (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 and MDM2 Levels
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Develop the blot using an ECL substrate and visualize the protein bands. Analyze the band intensities to determine the effect of this compound on p53 and MDM2 levels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in cell culture medium | Low aqueous solubility of the compound. | - Ensure the final DMSO concentration is at a level tolerated by your cells (e.g., 0.1-0.5%).- Prepare the final working solution immediately before adding it to the cells.- Gentle warming (37°C) and brief sonication of the diluted solution can help dissolve precipitates. |
| High variability between replicate wells in cell-based assays | - Uneven cell seeding.- Edge effects in the plate.- Compound precipitation. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.- Visually inspect the wells for any precipitate after adding the compound. |
| No effect on cell viability observed | - Cell line is not sensitive to USP7 inhibition.- Insufficient compound concentration or incubation time.- p53 mutant or null cell line. | - Confirm USP7 expression in your cell line.- Perform a dose-response experiment with a wider concentration range and a time-course experiment.- Check the p53 status of your cell line. The cytotoxic effect may be more pronounced in p53 wild-type cells. |
| Unexpected off-target effects | Although this compound is selective, high concentrations may lead to off-target activities. | - Use the lowest effective concentration of this compound.- Include appropriate positive and negative controls in your experiments.- Consider using a structurally different USP7 inhibitor as a control to confirm that the observed phenotype is due to USP7 inhibition. |
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Troubleshooting Workflow
References
Improving GNE-6640 efficacy in resistant cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the USP7 inhibitor, GNE-6640, particularly in resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-covalent allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Unlike some other inhibitors that target the catalytic cysteine of USP7, this compound binds to a site approximately 12 Å away.[2][3] This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity.[2][3] The primary consequence of USP7 inhibition by this compound is the destabilization of its substrates, most notably the E3 ubiquitin ligase MDM2.[1] The degradation of MDM2 leads to the stabilization and activation of the tumor suppressor protein p53, which can trigger apoptosis and cell cycle arrest in cancer cells.[1]
Q2: My cells are showing resistance to this compound. What are the known resistance mechanisms?
A2: There are two primary resistance mechanisms to consider:
-
USP7 V517F Mutation: A point mutation in the this compound binding pocket of USP7, where valine at position 517 is replaced by phenylalanine (V517F), is a known mechanism of resistance.[4] This mutation introduces steric hindrance that reduces the binding affinity of this compound to USP7.[4]
-
Upregulation of USP22: Inhibition of USP7 can lead to the transcriptional upregulation of another deubiquitinase, USP22.[5][6][7] Increased USP22 can activate downstream oncogenic pathways, such as the c-Myc pathway, which may counteract the anti-cancer effects of this compound and contribute to resistance.[5][6]
Q3: How can I improve the efficacy of this compound in my resistant cell lines?
A3: Combination therapy is a promising strategy to enhance the efficacy of this compound in resistant cell lines. Consider the following combinations:
-
DNA-Damaging Agents: Combining this compound with DNA-damaging agents like cisplatin (B142131) or doxorubicin (B1662922) can enhance its cytotoxic effects.[1] This is thought to be due to the activation of the p53 response by the DNA damage, which synergizes with the p53 stabilization induced by this compound.
-
PIM Kinase Inhibitors: Co-treatment with PIM kinase inhibitors has been shown to enhance the cytotoxicity of this compound.[1][2]
-
Targeting USP22: If you suspect USP22 upregulation is contributing to resistance, consider combining this compound with a USP22 inhibitor or using siRNA to knockdown USP22 expression. Knockdown of USP22 has been shown to sensitize lung cancer cells to a combination of a USP7 inhibitor and cisplatin.[5][6]
Q4: I am not observing the expected level of apoptosis in my this compound treated cells. What could be the reason?
A4: A lower than expected level of apoptosis could be due to several factors:
-
Cell Line Resistance: Your cell line may have developed resistance to this compound, for instance, through the USP7 V517F mutation or upregulation of USP22. This would lead to a reduced effect of the drug and consequently, less apoptosis.
-
p53 Status: The apoptotic effect of this compound is largely dependent on the stabilization of wild-type p53.[8] If your cell line has a mutant or null p53 status, the induction of apoptosis by this compound may be significantly diminished.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment may not be optimal for inducing apoptosis in your specific cell line. A dose-response and time-course experiment is recommended.
-
Compensatory Survival Pathways: The resistant cells might have activated other pro-survival signaling pathways that counteract the pro-apoptotic signals induced by this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Reduced cell killing with this compound treatment | 1. Development of resistance (e.g., USP7 V517F mutation). 2. Suboptimal drug concentration. 3. Cell line is inherently less sensitive. | 1. Sequence the USP7 gene to check for the V517F mutation. 2. Perform a dose-response curve to determine the IC50 in your cell line (see Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay ). 3. Consider combination therapies (see FAQ Q3). |
| No significant increase in p53 levels after treatment | 1. Cell line has mutant or null p53. 2. Insufficient inhibition of USP7. 3. MDM2 levels are not decreasing. | 1. Verify the p53 status of your cell line. 2. Increase the concentration of this compound or the treatment duration. 3. Check for MDM2 degradation via Western blot (see Protocol 3: Western Blot Analysis ). |
| Inconsistent results between experiments | 1. Variability in cell culture conditions. 2. Inconsistent drug preparation. 3. Technical variability in assays. | 1. Maintain consistent cell seeding densities and passage numbers. 2. Prepare fresh stock solutions of this compound and aliquot for single use to avoid freeze-thaw cycles. 3. Ensure consistent incubation times and reagent preparation for all assays. |
| Difficulty confirming USP7-MDM2 interaction disruption | 1. Inefficient immunoprecipitation. 2. Lysis buffer disrupting the protein complex. | 1. Optimize your co-immunoprecipitation protocol (see Protocol 2: Co-Immunoprecipitation of USP7 and MDM2 ). 2. Use a milder lysis buffer to preserve protein-protein interactions. |
Quantitative Data
Table 1: this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | USP7 Status | This compound IC50 (µM) | Fold Resistance | Reference |
| Parental CHP-212 | Wild-Type | ~0.5 | - | [4] |
| Resistant CHP-212 (R2, R3, R6) | V517F | ~0.88 | ~1.76 | [4] |
Note: The fold resistance for this compound is notably lower than for other USP7 inhibitors like USP7-797 and FT671, which show a 10-13 fold and >100 fold increase in IC50 in the same resistant lines, respectively.[4]
Table 2: Biochemical Potency of this compound
| Target | IC50 (µM) | Reference |
| Full-Length USP7 | 0.75 | [1] |
| USP7 Catalytic Domain | 0.43 | [1] |
| Full-Length USP47 | 20.3 | [1] |
| Ub-MDM2 | 0.23 | [1] |
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Co-Immunoprecipitation of USP7 and MDM2
This protocol is to assess the interaction between USP7 and MDM2.
-
Cell Lysis: Lyse this compound-treated and control cells with ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-USP7 antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads three to five times with cold Co-IP lysis buffer.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against MDM2 and USP7.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the protein levels of USP7, MDM2, and p53.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against USP7, MDM2, p53, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points. Include positive and negative controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Known resistance mechanisms to this compound.
Caption: Workflow for improving this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize GNE-6640 degradation in solution
Welcome to the technical support center for GNE-6640. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use and handling of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and use of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: It is recommended to prepare stock solutions of this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, a 10 mM stock solution can be prepared and should be stored at -20°C or -80°C. To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q2: What are the recommended storage conditions and shelf life for this compound solutions?
A2: this compound stock solutions are stable for up to one year when stored at -20°C and for up to two years when stored at -80°C.[1] It is crucial to prevent repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color, such as darkening, can be an indication of degradation. This compound is a 2-amino-4-ethylpyridine (B14419) derivative, and related aminopyridine compounds are known to oxidize and darken over time, a process that can be accelerated by exposure to heat and light. If a color change is observed, it is recommended to prepare a fresh stock solution to ensure the accuracy and reproducibility of your experimental results.
Q4: Can I use this compound in aqueous buffers? What should I be aware of?
A4: While this compound can be diluted into aqueous buffers for experiments, its stability in these conditions may be limited. The pH of the buffer can influence the stability of the compound. For aminopyridine derivatives, extreme pH values can promote hydrolysis or other degradation pathways. It is advisable to prepare fresh dilutions in aqueous buffers immediately before use and to minimize the time the compound spends in these solutions.
Q5: How does this compound exert its inhibitory effect on USP7?
A5: this compound is a selective, non-covalent, allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7). It binds to a site approximately 12 Å away from the catalytic cysteine of USP7. This binding interferes with the interaction between USP7 and ubiquitin, thereby inhibiting its deubiquitinase activity. The inhibition of USP7 leads to the destabilization of its substrates, most notably MDM2, which in turn leads to the stabilization and activation of the tumor suppressor p53.
Troubleshooting Guide: this compound Degradation in Solution
This guide addresses common issues related to the degradation of this compound in solution and provides strategies for mitigation.
| Observed Issue | Potential Cause | Recommended Solution & Preventative Measures |
| Loss of compound activity or inconsistent results between experiments. | 1. Compound Degradation: this compound may have degraded due to improper storage or handling. | - Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from solid this compound.- Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]- Minimize Exposure to Light: Protect solutions from light, as aminopyridine compounds can be photosensitive. |
| 2. Instability in Experimental Media: The compound may be unstable in the aqueous buffer or cell culture medium at 37°C. | - Prepare Fresh Dilutions: Dilute the stock solution into your experimental medium immediately before each experiment.- Perform a Stability Test: Assess the stability of this compound in your specific medium over the time course of your experiment (see Experimental Protocols section). | |
| Visible precipitation or cloudiness in the solution. | 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the experimental medium. | - Optimize Final Solvent Concentration: Ensure the final concentration of DMSO (or other solvent) is low (typically <0.5%) to avoid precipitation while maintaining solubility.- Gentle Warming and Vortexing: Briefly warm the solution (e.g., to 37°C) and vortex to aid dissolution. |
| 2. pH-dependent Solubility: The pH of the buffer may affect the solubility of this compound. | - Adjust Buffer pH: If possible, adjust the pH of your experimental buffer to a range where this compound is more soluble. | |
| Discoloration of the this compound solution (e.g., yellowing or browning). | 1. Oxidation: Aminopyridine derivatives are susceptible to oxidation, which can be accelerated by exposure to air and light. | - Use High-Purity Solvents: Prepare stock solutions in anhydrous DMSO.- Inert Atmosphere: For long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen).- Discard Discolored Solutions: Do not use solutions that have visibly changed color. |
| 2. Photodegradation: Exposure to light can cause degradation of pyridine (B92270) derivatives. | - Use Amber Vials: Store stock and working solutions in amber or light-blocking vials.- Minimize Light Exposure During Experiments: Keep plates and tubes covered or away from direct light as much as possible during incubation. |
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following tables present hypothetical data for illustrative purposes to demonstrate how to present stability data. Publicly available quantitative stability data for this compound is limited.
Table 1: Illustrative Temperature-Dependent Degradation of this compound in PBS (pH 7.4) over 24 Hours
| Temperature | % this compound Remaining (at 8 hours) | % this compound Remaining (at 24 hours) |
| 4°C | >98% | >95% |
| 25°C (Room Temp) | ~90% | ~75% |
| 37°C | ~80% | ~60% |
Table 2: Illustrative pH-Dependent Degradation of this compound in Aqueous Buffers at 37°C over 24 Hours
| pH | Buffer System | % this compound Remaining (at 24 hours) |
| 5.0 | Acetate Buffer | ~70% |
| 7.4 | Phosphate-Buffered Saline | ~60% |
| 8.5 | Tris Buffer | ~50% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol provides a general method for determining the stability of this compound in a specific solution (e.g., cell culture medium or buffer) using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Experimental solution (e.g., PBS, cell culture medium)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate modifier)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 10 µM in the experimental solution.
-
Incubate the solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately quench any potential degradation by mixing the aliquot with an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitated proteins or salts.
-
Analyze the supernatant by HPLC.
-
Mobile Phase Example: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detection: Monitor the absorbance at the λmax of this compound.
-
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Western Blot Analysis of p53 Stabilization
This protocol describes a cell-based assay to confirm the activity of this compound by measuring the stabilization of p53.
Materials:
-
A cancer cell line with wild-type p53 (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-MDM2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for the desired time (e.g., 6, 12, or 24 hours).
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of p53 and MDM2, normalized to the loading control.
Visualizations
Caption: this compound inhibits USP7, leading to p53 stabilization.
Caption: Troubleshooting workflow for this compound degradation issues.
References
Validation & Comparative
GNE-6640 vs. GNE-6776: A Comparative Analysis of Two Selective USP7 Inhibitors
A detailed examination of the biochemical potency, selectivity, and cellular mechanisms of two prominent allosteric inhibitors of Ubiquitin-Specific Protease 7.
In the landscape of targeted cancer therapy, Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target due to its critical role in regulating the stability of key oncoproteins and tumor suppressors.[1][2][3] Among the arsenal (B13267) of molecules developed to inhibit this deubiquitinase, GNE-6640 and GNE-6776, both developed by Genentech, stand out as potent, selective, and non-covalent allosteric inhibitors.[1][3][4] This guide provides a comprehensive comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
At a Glance: Performance Data
To facilitate a direct comparison, the following tables summarize the available quantitative data for this compound and GNE-6776, highlighting their biochemical potency and selectivity.
Table 1: Biochemical Potency against USP7
| Compound | Target | IC50 (µM) |
| This compound | Full-Length USP7 | 0.75[2][5] |
| USP7 Catalytic Domain | 0.43[2][5] | |
| GNE-6776 | Full-Length USP7 | 1.34[2][5] |
| USP7 Catalytic Domain | 0.61[2][5] |
Table 2: Selectivity Profile against Other Deubiquitinases (DUBs)
| Compound | DUB Target | IC50 (µM) |
| This compound | USP47 | 20.3[5] |
| USP5 | >200[5] | |
| GNE-6776 | USP47 | >200[5] |
| USP5 | >200[5] |
Both compounds have demonstrated high selectivity for USP7 when tested against a panel of 36 other deubiquitinating enzymes.[3][6]
Table 3: In Vitro Pharmacokinetic Properties of GNE-6776
| Parameter | Value |
| Human Plasma Protein Binding (hPPB) | 93.4% |
| Rat Plasma Protein Binding (rPPB) | 95.5% |
| Mouse Plasma Protein Binding (mPPB) | 93.4% |
| Human Hepatocyte Intrinsic Clearance (hHep Clint) | 1.9 µL/min/10^6 cells |
| Rat Hepatocyte Intrinsic Clearance (rHep Clint) | 12.1 µL/min/10^6 cells |
| Mouse Hepatocyte Intrinsic Clearance (mHep Clint) | 28.3 µL/min/10^6 cells |
| Caco-2 Permeability (Papp A→B) | 0.2 x 10^-6 cm/s |
Mechanism of Action: Allosteric Inhibition of USP7
Both this compound and GNE-6776 are distinguished by their non-covalent, allosteric mechanism of inhibition.[4][7] Structural studies have revealed that they bind to a novel pocket on the USP7 catalytic domain, approximately 12 Å away from the catalytic cysteine (Cys223).[3][4][7] This binding event interferes with the interaction between USP7 and ubiquitin, thereby attenuating the enzyme's deubiquitinase activity without directly targeting the active site.[4][7][8]
This allosteric inhibition triggers a cascade of downstream cellular events, primarily impacting the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][9] By inhibiting USP7, both this compound and GNE-6776 lead to the destabilization and subsequent degradation of MDM2.[7][8] This, in turn, leads to the stabilization and activation of p53, which can induce cell cycle arrest and apoptosis in tumor cells.[7][8][9]
Furthermore, studies on GNE-6776 have revealed its ability to modulate other cancer-related signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways, contributing to its anti-tumor activity.[7]
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound and GNE-6776 are provided below.
Biochemical USP7 Inhibition Assay
This assay quantifies the enzymatic activity of USP7 and the inhibitory potential of the compounds.
Materials:
-
Recombinant human USP7 protein
-
Ubiquitin-AMC (7-amido-4-methylcoumarin) substrate
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound and GNE-6776
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and GNE-6776 in DMSO and then dilute further in Assay Buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted compounds or vehicle (DMSO) to the wells of the microplate.
-
Add recombinant USP7 protein to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~460 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability Assay (MTT/CCK-8)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Cell culture medium and supplements
-
This compound and GNE-6776
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or GNE-6776 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
For the MTT assay, add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
For the CCK-8 assay, add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 4. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cpcscientific.com [cpcscientific.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to GNE-6640 and FT671: Potent and Selective USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely utilized small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7), GNE-6640 and FT671. Both compounds are instrumental in the study of USP7's role in various cellular processes, particularly in the context of cancer biology, and represent valuable tools for drug discovery and development. This document summarizes their performance based on available experimental data, outlines relevant experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular functions, including the DNA damage response, cell cycle progression, and apoptosis. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Consequently, inhibiting USP7 leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger tumor cell death. This makes USP7 a compelling target for cancer therapy.[1][2]
This compound, developed by Genentech, is a selective, non-covalent, allosteric inhibitor of USP7.[2][3] It binds to a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting USP7's deubiquitinase activity.[2][4] FT671 is also a potent, non-covalent, and selective inhibitor of USP7 that binds to a dynamic pocket near the catalytic center.[5]
Performance Data: this compound vs. FT671
The following tables summarize the available quantitative data for this compound and FT671, providing a direct comparison of their biochemical potency, selectivity, and cellular activity.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Target | IC50 | Kd | Assay Method |
| This compound | Full-Length USP7 | 0.75 µM[6] | Not Reported | Biochemical Assay[6] |
| USP7 Catalytic Domain | 0.43 µM[6] | Not Reported | Biochemical Assay[6] | |
| FT671 | USP7 | 52 nM[7] | 65 nM[7] | FRET-based enzymatic assay / Surface Plasmon Resonance (SPR)[7] |
| USP7 Catalytic Domain | 52 nM[5] | 65 nM[5] | Biochemical Assay / SPR[5] |
Table 2: Selectivity Profile
| Compound | DUB Target | IC50 | Notes |
| This compound | USP47 | 20.3 µM[6] | Selective over USP47 and USP5.[6] |
| USP5 | >200 µM[2] | ||
| FT671 | Panel of 38 DUBs | - | Exclusive inhibition of USP7.[7] |
Table 3: Cellular Activity
| Compound | Cell Line | Cancer Type | Cellular Effect | IC50 (Proliferation) |
| This compound | 108 cell lines | Various | Decreases cell viability.[6] | ≤ 10 µM for all[6] |
| FT671 | MM.1S | Multiple Myeloma | Blocks proliferation.[5][8] | 33 nM[5][8] |
| HCT116 | Colorectal Carcinoma | Increases p53 levels.[5] | Not explicitly stated[5] | |
| U2OS | Osteosarcoma | Increases p53 levels.[5] | Not explicitly stated[5] | |
| IMR-32 | Neuroblastoma | Degradation of N-Myc and upregulation of p53.[5][9] | Not explicitly stated[5][9] |
Table 4: In Vivo Efficacy and Dosing
| Compound | Animal Model | Cancer Model | Dosing and Administration | Key Findings |
| This compound | Not readily available in the public domain. | - | - | - |
| FT671 | NOD-SCID mice[5][9] | MM.1S xenograft[5][9] | 100 mg/kg and 200 mg/kg, daily, oral gavage.[5][9] | Significant, dose-dependent tumor growth inhibition. Well-tolerated at high doses.[5][9] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Caption: USP7 deubiquitinates and stabilizes MDM2, leading to p53 degradation. This compound and FT671 inhibit USP7, causing p53 accumulation and tumor suppression.
Caption: A general workflow for the characterization of USP7 inhibitors, from initial biochemical screening to in vivo efficacy studies.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are intended as a general reference and may require optimization for specific experimental conditions.
USP7 Biochemical Inhibition Assay (FRET-based)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.
-
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% (v/v) Tween-20, 5 mM DTT
-
Test compounds (this compound, FT671) dissolved in DMSO
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds to the assay plate.
-
Add diluted USP7 enzyme to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic ubiquitin substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths dependent on the fluorophore).
-
Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]
-
Cellular Target Engagement (Western Blot)
This protocol is used to assess the stabilization of p53 and the degradation of MDM2 following inhibitor treatment.
-
Materials:
-
Cancer cell lines (e.g., HCT116, U2OS)
-
Complete cell culture medium
-
Test compounds (this compound, FT671)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified time (e.g., 20-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL reagent and an imaging system.[1][5]
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This luminescent assay quantifies ATP as an indicator of metabolically active cells to determine the anti-proliferative IC50 of the inhibitors.
-
Materials:
-
Cancer cell line (e.g., MM.1S)
-
Complete cell culture medium
-
Test compounds (this compound, FT671)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72-120 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Read the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the inhibitor concentration to determine the IC50 value.[1][7]
-
In Vivo Xenograft Efficacy Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of USP7 inhibitors in a mouse xenograft model.
-
Materials:
-
Immunodeficient mice (e.g., NOD-SCID)
-
Cancer cell line (e.g., MM.1S)
-
Test compound (e.g., FT671) formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Implant cancer cells subcutaneously into the flanks of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control daily via oral gavage at the desired doses.
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).[5][9][10]
-
Conclusion
Both this compound and FT671 are valuable chemical probes for studying the biology of USP7. FT671 demonstrates significantly higher biochemical potency with an IC50 in the nanomolar range, compared to the sub-micromolar to micromolar potency of this compound. FT671 has also been shown to be highly selective and has demonstrated in vivo efficacy in preclinical models. While comprehensive in vivo data for this compound is less accessible, its characterization as an allosteric inhibitor provides a different modality for targeting USP7. The choice between these inhibitors will depend on the specific experimental context, with FT671 being a more potent option for both in vitro and in vivo studies based on currently available data. Neither this compound nor FT671 has advanced to clinical trials as of the current date.[11] The continued investigation of these and other USP7 inhibitors is crucial for the development of novel cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
GNE-6640 vs. P5091: A Comparative Guide to Two Distinct USP7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied inhibitors of Ubiquitin-Specific Protease 7 (USP7): GNE-6640 and P5091. By examining their mechanisms of action, selectivity, and supporting experimental data, this document aims to equip researchers with the necessary information to make informed decisions for their discovery and development programs.
Executive Summary
This compound and P5091 are both potent inhibitors of USP7, a deubiquitinase implicated in the progression of various cancers. However, they exhibit fundamental differences in their mechanism of inhibition and selectivity profiles. This compound is a non-covalent, allosteric inhibitor that binds to a site distant from the catalytic center, thereby interfering with ubiquitin binding.[1][2] In contrast, P5091 is a covalent inhibitor that directly targets the catalytic cysteine residue of USP7. While both compounds effectively inhibit USP7, their distinct binding modes result in different selectivity profiles and potential off-target effects.
Data Presentation
The following tables summarize the available quantitative data for this compound and P5091, providing a direct comparison of their biochemical potency and selectivity.
Table 1: Biochemical Potency against USP7
| Compound | Target | IC50 / EC50 (µM) | Assay Type |
| This compound | Full-Length USP7 | 0.75 (IC50)[3] | Biochemical Assay |
| This compound | USP7 Catalytic Domain | 0.43 (IC50)[3] | Biochemical Assay |
| P5091 | USP7 | 4.2 (EC50)[4][5][6] | Cell-free assay |
Table 2: Selectivity Profile against Other Deubiquitinases (DUBs)
| Compound | DUB Target | IC50 / EC50 (µM) | Notes |
| This compound | USP47 | 20.3[3] | ~27-fold selectivity for USP7 |
| This compound | USP5 | >200[7] | Highly selective over USP5 |
| P5091 | USP47 | 4.3[4] | Also inhibits the closely related USP47 |
| P5091 | Other DUBs/Cysteine Proteases | >100[4][5][6] | Reported to be highly selective |
Disclaimer: The selectivity data for this compound and P5091 are compiled from different sources and may have been generated using varied experimental conditions. A direct head-to-head comparison in the same assay panel would provide a more definitive assessment of their relative selectivities.
Mechanism of Action
The fundamental difference between this compound and P5091 lies in their interaction with the USP7 enzyme.
This compound: Allosteric Inhibition
This compound is a non-covalent inhibitor that binds to an allosteric site on USP7, approximately 12 Å away from the catalytic cysteine.[1][2] This binding event does not directly block the active site but instead interferes with the proper positioning and binding of the ubiquitin substrate.[1][8][9] By preventing the engagement of ubiquitin with USP7, this compound effectively inhibits the deubiquitination of USP7 substrates.
P5091: Covalent Inhibition
P5091 acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys223) in the active site of USP7. This modification irreversibly inactivates the enzyme, preventing it from cleaving ubiquitin from its substrates. While some sources describe it as an irreversible inhibitor, the precise nature of the covalent bond (reversible or irreversible) can vary depending on the specific chemistry of the inhibitor.
Signaling Pathways
The inhibition of USP7 by either this compound or P5091 ultimately impacts downstream signaling pathways, most notably the p53 tumor suppressor pathway. USP7 is known to deubiquitinate and stabilize MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, both compounds lead to the destabilization and degradation of MDM2. This, in turn, leads to the stabilization and accumulation of p53, which can then activate downstream targets to induce cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. rcsb.org [rcsb.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. P005091 | DUB | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
Validating GNE-6640's On-Target Activity in Cells: A Comparative Guide
This guide provides a comprehensive comparison of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other alternative USP7 inhibitors. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction to USP7 and the p53 Signaling Pathway
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several key proteins involved in cell cycle progression, DNA damage repair, and apoptosis.[1][2][3][4] One of the most critical substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][5][6] By removing ubiquitin chains from MDM2, USP7 stabilizes it, leading to the subsequent degradation of p53.[4][5][6] In many cancers, the p53 pathway is inactivated, and inhibiting USP7 presents a promising therapeutic strategy to restore p53 function and induce tumor cell death.[2][5][6][7][8]
This compound is a potent and selective allosteric inhibitor of USP7.[1][2][8] It binds to a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting USP7's deubiquitinase activity.[2][8][9][10][11] This leads to the destabilization of MDM2, accumulation of p53, and subsequent apoptosis in tumor cells.[5][6][7]
Comparative Analysis of USP7 Inhibitors
The on-target activity of this compound has been validated and compared to other known USP7 inhibitors. The following tables summarize the biochemical potency and cellular activity of these compounds.
Table 1: Biochemical Potency of USP7 Inhibitors
| Compound | Target | IC50 (µM) | Mechanism of Action |
| This compound | Full-length USP7 | 0.75 [7][12][13][14] | Non-covalent, Allosteric [1][8][9] |
| USP7 catalytic domain | 0.43[7][13][14] | ||
| Full-length USP47 | 20.3[7][12][13][14] | ||
| Ub-MDM2 | 0.23[7][13][14] | ||
| GNE-6776 | USP7 | - | Non-covalent, Allosteric[1][2][5][8] |
| P5091 | USP7 | 4.2[13] | Covalent |
| P22077 | USP7 | 8.6 (EC50)[13] | Covalent |
| FT671 | USP7 | - | Non-covalent |
| FT827 | USP7 | - | Covalent |
Note: IC50 values can vary depending on the assay conditions. Data presented here is for comparative purposes.
Table 2: Cellular Activity of USP7 Inhibitors
| Compound | Cell Line(s) | Effect | IC50 (µM) |
| This compound | 108 cell lines | Decreased cell viability | ≤ 10 [7][12] |
| HCT116 (colon cancer) | Enhanced ubiquitination of MDM2 | 0.23[12] | |
| MCF-7 (breast cancer) | Enhanced doxorubicin-induced apoptosis | 10-70[12] | |
| U2OS (osteosarcoma) | Enhanced cisplatin-induced apoptosis | 10-70[12] | |
| GNE-6776 | EOL-1 (leukemia) | Delayed tumor growth in vivo | -[4][5] |
| P5091 / P22077 | Multiple myeloma, neuroblastoma, colon cancer | Antitumor potential in vitro and in vivo | -[1] |
Experimental Protocols
To validate the on-target activity of this compound and other USP7 inhibitors in cells, several key experiments are typically performed. Detailed methodologies for two such experiments are provided below.
Western Blot for p53 Stabilization and MDM2 Ubiquitination
Objective: To assess the effect of USP7 inhibition on the protein levels of p53 and the ubiquitination status of MDM2.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, U2OS) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other USP7 inhibitors for a specified time (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO). To assess MDM2 ubiquitination, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoprecipitation (for Ub-MDM2): To specifically analyze ubiquitinated MDM2, incubate a portion of the cell lysate with an anti-MDM2 antibody overnight at 4°C, followed by incubation with protein A/G agarose (B213101) beads.
-
SDS-PAGE and Western Blotting:
-
For p53 and total MDM2 levels, load equal amounts of total protein from each lysate onto an SDS-PAGE gel.
-
For ubiquitinated MDM2, resuspend the immunoprecipitated beads in loading buffer and load the supernatant.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, MDM2, Ubiquitin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the protein of interest to the loading control. For ubiquitinated MDM2, observe the high molecular weight smear corresponding to polyubiquitinated MDM2.
Cell Viability Assay
Objective: To determine the effect of USP7 inhibition on the proliferation and viability of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density. Allow the cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound and other USP7 inhibitors. Treat the cells with a range of concentrations for 72 hours. Include a vehicle control and a positive control for cell death (e.g., staurosporine).
-
Viability Assessment: After the incubation period, assess cell viability using a commercially available assay kit (e.g., CellTiter-Glo®, MTS, or PrestoBlue™). Follow the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the compound concentration.
-
Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
The following diagrams illustrate the p53-MDM2 signaling pathway and a typical experimental workflow for validating the on-target activity of a USP7 inhibitor.
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound on USP7.
Caption: A general experimental workflow for validating the on-target activity of this compound.
References
- 1. What are the new molecules for USP7 inhibitors? [synapse.patsnap.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivochem.net [invivochem.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. abmole.com [abmole.com]
- 14. This compound | USP7抑制剂 | MCE [medchemexpress.cn]
GNE-6640's Mechanism Confirmed Through Ubiquitin Binding Assay: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GNE-6640's performance in ubiquitin binding assays against other alternative compounds. Supporting experimental data and detailed protocols are presented to facilitate a comprehensive understanding of this compound's mechanism of action as a Ubiquitin-Specific Protease 7 (USP7) inhibitor.
This compound is a selective, non-covalent inhibitor of USP7, a deubiquitinating enzyme that has emerged as a promising target in cancer therapy.[1][2] The primary mechanism of this compound involves the allosteric inhibition of USP7 by interfering with its ability to bind ubiquitin, thereby preventing the deubiquitination of its substrates.[2] One of the key substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound promotes the ubiquitination and subsequent degradation of MDM2, leading to the stabilization and activation of p53.[3]
This guide will delve into the experimental data that confirms this mechanism, compare this compound with other known USP7 inhibitors, and provide a detailed protocol for a ubiquitin binding assay that can be used to assess the efficacy of such compounds.
Comparative Performance of USP7 Inhibitors
| Compound | Target | IC50 / EC50 (µM) | Binding Mechanism | Key Features |
| This compound | Full-length USP7 | 0.75[3] | Non-covalent, Allosteric | Selective inhibitor that attenuates ubiquitin binding.[2] |
| USP7 catalytic domain | 0.43[3] | |||
| GNE-6776 | Not specified | Not specified | Non-covalent, Allosteric | A related selective USP7 inhibitor that also interferes with ubiquitin binding.[2] |
| FT671 | USP7 catalytic domain | 0.052 (IC50) | Non-covalent | Potent and selective inhibitor with a determined dissociation constant (Kd) of 65 nM for USP7 binding.[4] |
| P5091 | USP7 | 4.2 (EC50)[5] | Not specified | A selective USP7 inhibitor.[5] |
| XL177A | Full-length USP7 | 0.00034 (IC50)[6] | Irreversible | A highly potent and selective irreversible inhibitor of USP7.[6] |
Experimental Protocol: Fluorescence Polarization-Based Ubiquitin Binding Assay
This protocol describes a fluorescence polarization (FP) assay to measure the binding of ubiquitin to the USP7 catalytic domain and assess the ability of inhibitor compounds to disrupt this interaction. FP is a robust and sensitive technique well-suited for high-throughput screening of inhibitors.[7] The principle of the assay is that a small fluorescently labeled ubiquitin molecule tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger USP7 protein, the tumbling rate slows, leading to an increase in fluorescence polarization. An inhibitor that competes with this binding will cause a decrease in polarization.
Materials and Reagents:
-
Purified recombinant human USP7 catalytic domain (residues 208-560)
-
Fluorescently labeled ubiquitin (e.g., TAMRA-labeled Ub)
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
Inhibitor compounds (e.g., this compound) dissolved in DMSO
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a 2X stock solution of the USP7 catalytic domain in Assay Buffer. The final concentration in the assay will need to be optimized, but a starting point is twice the Kd of the USP7-ubiquitin interaction.
-
Prepare a 2X stock solution of fluorescently labeled ubiquitin in Assay Buffer. The final concentration should be low (e.g., 10-50 nM) to ensure that the majority of the probe is bound to USP7 in the absence of an inhibitor.
-
Prepare serial dilutions of the inhibitor compounds in DMSO. Then, dilute these further into Assay Buffer to create 4X stock solutions. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference.
-
-
Assay Protocol:
-
Add 5 µL of the 4X inhibitor dilutions (or DMSO for control wells) to the wells of the 384-well plate.
-
Add 10 µL of the 2X USP7 catalytic domain solution to all wells.
-
Mix gently and incubate for 30 minutes at room temperature to allow the inhibitor to bind to USP7.
-
Initiate the binding reaction by adding 5 µL of the 2X fluorescently labeled ubiquitin solution to all wells.
-
Mix gently and incubate for 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
The raw fluorescence polarization data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescently labeled ubiquitin from USP7.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts described, the following diagrams illustrate the signaling pathway, experimental workflow, and the logical relationship of the ubiquitin-proteasome system.
Caption: this compound inhibits USP7, preventing MDM2 deubiquitination and promoting its degradation.
Caption: Experimental workflow for the ubiquitin binding assay.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A High-Throughput Assay for Monitoring Ubiquitination in Real Time [frontiersin.org]
GNE-6640: A Comparative Guide to its Selectivity Profile Against Other Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of GNE-6640, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound represents a significant tool for researchers studying the roles of USP7 in various cellular processes, including the p53-MDM2 pathway, and holds potential for therapeutic development. This document summarizes its performance against other deubiquitinating enzymes (DUBs) based on available experimental data, details the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a highly selective, non-covalent, allosteric inhibitor of USP7. It demonstrates potent inhibition of USP7 with IC50 values in the sub-micromolar range.[1] Extensive screening has shown it to be highly selective for USP7 over a wide range of other DUBs, with significantly higher IC50 values for off-target enzymes.[2] Its mechanism of action involves binding to a site distinct from the catalytic triad, thereby interfering with ubiquitin binding to USP7.[3][4] This mode of inhibition leads to the destabilization of USP7 substrates, most notably MDM2, resulting in the stabilization and activation of the tumor suppressor p53.
Data Presentation: Selectivity Profile of this compound
The following table summarizes the quantitative data on the inhibitory activity of this compound against its primary target, USP7, and other DUBs.
| Deubiquitinating Enzyme (DUB) | IC50 (µM) | Fold Selectivity vs. USP7 (full length) | Reference |
| USP7 (full length) | 0.75 | 1 | [1] |
| USP7 (catalytic domain) | 0.43 | 1.74 | [1] |
| USP47 | 20.3 | >27 | [1] |
| USP5 | >200 | >266 | [5] |
Note: this compound has been reported to be highly selective against a panel of 32 to 36 DUBs. However, the comprehensive quantitative data for the entire panel is not publicly available in a consolidated format. The data presented here is based on available public information.
Signaling Pathway and Mechanism of Action
This compound inhibits USP7, a key regulator of the MDM2-p53 tumor suppressor pathway. Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound promotes the ubiquitination and subsequent degradation of MDM2. This leads to the accumulation and activation of p53, which can then initiate cell cycle arrest and apoptosis in cancer cells.
Caption: The USP7-MDM2-p53 signaling pathway and the effect of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods for characterizing DUB inhibitors.
Biochemical Assay for DUB Inhibitor Selectivity Profiling (Ubiquitin-AMC Assay)
This assay is a common method to determine the potency and selectivity of DUB inhibitors by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Purified recombinant DUB enzymes (USP7 and a panel of other DUBs)
-
This compound (or other test compounds) dissolved in DMSO
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20
-
384-well black, low-volume assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme Preparation: Dilute the purified DUB enzymes in cold Assay Buffer to the desired concentration. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the diluted DUB enzyme solution to each well.
-
Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the Ub-AMC substrate solution (final concentration is typically 0.1-1 µM).
-
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence using a plate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively. Readings are typically taken every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRC PPU helps Genentech characterize first highly selective DUB Inhibitors | MRC PPU [ppu.mrc.ac.uk]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. benchchem.com [benchchem.com]
GNE-6640: A Comparative Analysis of Efficacy in p53 Wild-Type vs. Mutant Cancers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of GNE-6640, a selective, non-covalent inhibitor of Ubiquitin-Specific Protease 7 (USP7), in cancer models with varying p53 status. While USP7 is a known regulator of the p53 tumor suppressor pathway, preclinical data suggests that the anti-cancer activity of this compound may not be solely dependent on the presence of wild-type p53. This document synthesizes available experimental data, details relevant methodologies, and visualizes key pathways to inform ongoing research and drug development efforts.
Executive Summary
This compound is a small molecule inhibitor that targets USP7, a deubiquitinating enzyme that stabilizes MDM2, the primary negative regulator of p53. Inhibition of USP7 is expected to lead to MDM2 degradation, thereby stabilizing and activating p53-mediated tumor suppression. However, evidence suggests that this compound exhibits anti-proliferative effects in both p53 wild-type and mutant cancer cells, indicating a more complex mechanism of action that may involve p53-independent pathways. This guide presents a comparative analysis of this compound and other relevant USP7 inhibitors to elucidate the role of p53 status in determining treatment efficacy.
Data Presentation
Table 1: Comparative Efficacy of this compound in p53 Wild-Type vs. Mutant Cancer Cell Lines
| Compound | Cancer Cell Line | p53 Status | Efficacy Metric (e.g., Normalized Mean Viability) | Source |
| This compound | Panel of 181 cell lines | TP53 Loss-of-Function (TRUE) | No significant difference compared to TP53 LOF FALSE | [1] |
| This compound | Panel of 181 cell lines | TP53 Loss-of-Function (FALSE) | No significant difference compared to TP53 LOF TRUE | [1] |
Note: A bioinformatics analysis of cell viability screens for this compound across 181 cell lines showed no significant difference in the normalized mean viability between cell lines with and without TP53 loss-of-function mutations[1]. This suggests that the efficacy of this compound is not strongly correlated with p53 status.
Table 2: Comparison with Alternative USP7 Inhibitors
| Inhibitor | Primary Mechanism of Action | p53-Dependency | Key Findings |
| GNE-6776 | Selective, allosteric USP7 inhibitor | Predominantly p53-dependent, with evidence of p53-independent activity | Antitumor activity is most pronounced in p53-WT cancers, but it can exert effects in p53-mutant models through modulation of PI3K/AKT/mTOR and Wnt/β-catenin pathways[2]. |
| XL177A | Irreversible USP7 inhibitor | Predominantly p53-dependent | Suppresses cancer cell growth mainly through a p53-dependent mechanism. Mutations in TP53 are a key predictor of resistance. |
| P22077 | USP7 inhibitor | Acts through both p53-dependent and p53-independent mechanisms | Shows activity in various cancer cell lines, with a dual mode of action. |
Signaling Pathways and Experimental Workflows
USP7-p53 Signaling Pathway
Caption: The USP7-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
References
GNE-6640 In Vivo Anti-Tumor Efficacy: A Comparative Guide
This guide provides a detailed comparison of the in vivo anti-tumor effects of GNE-6640, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other alternative cancer therapeutics. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, protocols, and the underlying signaling pathways.
Mechanism of Action: USP7 Inhibition
This compound is a non-covalent inhibitor of USP7, an enzyme that plays a critical role in regulating protein stability.[1] USP7 removes ubiquitin tags from proteins, rescuing them from degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation.[1] By inhibiting USP7, this compound leads to the degradation of MDM2, which in turn stabilizes and activates p53.[1] This activation of p53 can trigger cell cycle arrest and apoptosis in tumor cells.[1]
Signaling Pathway
References
GNE-6640 Cross-Reactivity: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount for accurate interpretation of experimental results and successful therapeutic development. This guide provides a comprehensive comparison of GNE-6640, a selective allosteric inhibitor of Ubiquitin-Specific Protease 7 (USP7), with other relevant USP7 inhibitors. The data presented herein is compiled from publicly available scientific literature and product data sheets.
This compound is a potent, non-covalent inhibitor of USP7, a deubiquitinating enzyme (DUB) that plays a crucial role in the p53-MDM2 tumor suppressor pathway.[1][2][3] By inhibiting USP7, this compound leads to the destabilization of MDM2, resulting in the activation of p53 and the induction of apoptosis in cancer cells.[4] This guide focuses on the cross-reactivity profile of this compound, comparing its selectivity against other DUBs and highlighting its performance relative to other classes of USP7 inhibitors.
Performance Data: this compound in Comparison
The following tables summarize the available quantitative data for this compound and other USP7 inhibitors, providing a direct comparison of their potency and selectivity.
| Table 1: Biochemical Potency and Selectivity of Allosteric USP7 Inhibitors | |||
| Compound | Target | IC50 (µM) | Reference |
| This compound | Full-Length USP7 | 0.75 | [2] |
| USP7 Catalytic Domain | 0.43 | [2] | |
| USP47 | 20.3 | [2] | |
| USP5 | >200 | [1] | |
| GNE-6776 | Full-Length USP7 | 1.34 | [1] |
| USP7 Catalytic Domain | 0.61 | [5] | |
| USP47 | >200 | [1] | |
| USP5 | >200 | [1] | |
| FT671 | USP7 | 0.019 | [6] |
| Table 2: Comparison with Covalent USP7 Inhibitors | ||
| Compound | Mechanism | Selectivity Profile |
| This compound | Allosteric, Non-covalent | Highly selective for USP7 over USP47 and USP5. Broader selectivity panel data is limited in public domain. |
| FT827 | Covalent | Highly selective for USP7. [7] |
| P5091 | Covalent | Also inhibits other DUBs, including USP47. [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Caption: The USP7-MDM2-p53 signaling pathway.
Caption: A generalized workflow for USP7 inhibitor selectivity profiling.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for commonly used assays to characterize USP7 inhibitors.
Biochemical IC50 Determination using a Fluorogenic Substrate
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate, such as Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) or Ubiquitin-Rhodamine 110.
-
Principle: In its conjugated form, the fluorophore is quenched. Upon cleavage by USP7, the free fluorophore is released, resulting in a measurable increase in fluorescence.
-
Materials:
-
Recombinant human USP7 enzyme
-
Fluorogenic substrate (e.g., Ub-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test compound (this compound) and control inhibitors
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of USP7 enzyme to each well of the microplate.
-
Add the diluted this compound or control to the respective wells.
-
Incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths of 380/460 nm for AMC).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to verify direct binding of a compound to its target protein in a cellular environment.
-
Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature (Tm).
-
Materials:
-
Cell line expressing USP7 (e.g., HCT116)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cell lysates (e.g., PCR cycler)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against USP7 and a loading control (e.g., GAPDH)
-
Secondary antibody
-
-
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) and then cool to room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-USP7 antibody.
-
Quantify the band intensities to determine the amount of soluble USP7 at each temperature.
-
Plot the fraction of soluble USP7 against temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Conclusion
This compound is a selective allosteric inhibitor of USP7. The available data demonstrates its high selectivity for USP7 over the closely related deubiquitinases USP47 and USP5.[1][2] For a more comprehensive understanding of its off-target profile, further studies against a broader panel of DUBs and other enzyme classes, such as kinases, would be beneficial. The comparison with other USP7 inhibitors highlights the distinct advantages of allosteric, non-covalent inhibition in achieving selectivity. The experimental protocols provided herein offer a framework for the continued investigation and characterization of this compound and other novel USP7 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of GNE-6640 and Other Novel USP7 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Ubiquitin-Specific Protease 7 (USP7) inhibitor, GNE-6640, with other significant inhibitors in its class. The content is designed to offer an objective overview of their performance, supported by experimental data, to aid in research and development decisions.
Introduction to USP7: A Key Regulator in Cancer Biology
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins involved in critical cellular processes. These processes include the DNA damage response, cell cycle progression, and apoptosis. Notably, USP7 is a key regulator of the MDM2-p53 tumor suppressor axis. By deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase, USP7 facilitates the degradation of the p53 tumor suppressor. In many cancers, the overexpression of USP7 leads to a reduction in p53 levels, thereby promoting tumor cell survival and proliferation. This central role in oncogenesis has established USP7 as a compelling therapeutic target for cancer treatment.
This compound, developed by Genentech, is a selective, non-covalent, and allosteric inhibitor of USP7.[1][2] Unlike inhibitors that target the catalytic site, this compound binds to a site approximately 12 Å away from the catalytic cysteine, thereby interfering with ubiquitin binding and inhibiting USP7's deubiquitinase activity.[1][2] This guide will compare the biochemical, cellular, and in vivo properties of this compound with other notable USP7 inhibitors, including its close analog GNE-6776, the potent non-covalent inhibitor FT671, the covalent inhibitor FT827, the widely studied P5091, and the preclinical candidate KSQ-4279.
Performance Data: A Head-to-Head Comparison
The following tables summarize the quantitative data for this compound and other selected USP7 inhibitors, providing a direct comparison of their potency, selectivity, and efficacy.
Table 1: Biochemical Potency and Selectivity
| Compound | Target | IC50 / EC50 / K_i_ / K_d_ | Selectivity Notes | Mechanism of Action |
| This compound | Full-Length USP7 | IC50: 0.75 µM[3] | Selective over USP47 (IC50: 20.3 µM) and USP5 (>200 µM)[3] | Non-covalent, Allosteric[1] |
| USP7 Catalytic Domain | IC50: 0.43 µM[3] | |||
| GNE-6776 | Full-Length USP7 | IC50: 1.34 µM | Selective over 36 other DUBs at concentrations up to 100 µM[4] | Non-covalent, Allosteric[4] |
| USP7 Catalytic Domain | IC50: 0.61 µM[3] | |||
| FT671 | USP7 | IC50: 52 nM[5] | Exclusively inhibits USP7 in a panel of 38 DUBs; no effect on USP10 or USP47[5] | Non-covalent[5] |
| USP7 Catalytic Domain | K_d: 65 nM[5] | |||
| FT827 | USP7 | k_inact_/K_i_: 66 M⁻¹s⁻¹[5] | Exclusively inhibits USP7 in a panel of 38 DUBs[5] | Covalent[5] |
| P5091 | USP7 | EC50: 4.2 µM[6] | Also inhibits the closely related USP47; selective against other DUBs and cysteine proteases (EC50 > 100 µM)[4] | Covalent[7] |
| KSQ-4279 | USP1 | Affinity: 2 nmol/L | Excellent selectivity for USP1 across a panel of 43 DUBs | Allosteric[8] |
Note: KSQ-4279 is a USP1 inhibitor included for its relevance in DNA damage response pathways, a key area for USP7's function, but it does not directly target USP7.
Table 2: Cellular Activity
| Compound | Cell Line | Cancer Type | IC50 / EC50 (Proliferation) | Key Cellular Effects |
| This compound | Panel of 108 cell lines | Various | IC50s ≤ 10 µM | Induces tumor cell death and enhances cytotoxicity of chemotherapeutic agents.[1] |
| GNE-6776 | EOL-1 | Acute Myeloid Leukemia | - | Induces tumor cell death.[9] |
| FT671 | MM.1S | Multiple Myeloma | IC50: 33 nM[10] | Stabilizes p53 and increases MDM2 ubiquitination.[10] |
| P5091 | MM cell lines | Multiple Myeloma | IC50 range: 6–14 µM | Induces apoptosis and overcomes bortezomib (B1684674) resistance.[11] |
| KSQ-4279 | MDA-MB-436 | Breast Cancer | - | Induces accumulation of mono-ubiquitinated PCNA and FANCD2.[8] |
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Mouse Model | Dosing Regimen | Key In Vivo Findings |
| GNE-6776 | EOL-1 Xenograft | Mice | 100 or 200 mg/kg, oral gavage, once or twice daily for 10 days | Significant inhibition of tumor growth.[12] |
| FT671 | MM.1S Xenograft | NOD-SCID mice | 100 mg/kg and 200 mg/kg, oral gavage, daily | Significant, dose-dependent inhibition of tumor growth; well-tolerated.[5][10] |
| P5091 | Multiple Myeloma Xenograft | Mice | - | Inhibits tumor growth and prolongs survival.[11] |
| P22077 | Neuroblastoma Xenograft | Mice | - | Inhibits tumor growth.[13] |
| KSQ-4279 | Ovarian PDX model | Mice | 100 mg/kg and 300 mg/kg | Dose-dependent tumor growth inhibition.[14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the USP7 signaling pathway and a general workflow for inhibitor characterization.
Caption: The USP7-MDM2-p53 Signaling Pathway.
Caption: General Experimental Workflow for USP7 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of USP7 inhibitors are provided below.
USP7 Enzymatic Assay (Ub-AMC Cleavage Assay)
This assay measures the ability of an inhibitor to block the enzymatic activity of USP7 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
384-well black assay plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add recombinant USP7 enzyme to all wells except the negative control.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[15][16][17][18][19]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitors serially diluted in culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed cells in the opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[17]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]
-
Measure the luminescence using a luminometer.
-
Normalize the data to the vehicle-treated control wells and plot cell viability against inhibitor concentration to calculate the IC50 value.
-
Western Blotting for MDM2 and p53
This technique is used to detect changes in the protein levels of MDM2 and p53 following inhibitor treatment.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Test inhibitors
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-MDM2, anti-p53, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
In Vivo Mouse Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a USP7 inhibitor in a subcutaneous mouse xenograft model.[20][21][22][23][24]
-
Materials and Methods:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test inhibitor or vehicle control according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for target proteins).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of the compound.
-
Conclusion
The development of selective and potent USP7 inhibitors represents a promising avenue for cancer therapy. This compound, with its non-covalent, allosteric mechanism of action, offers a distinct profile compared to other inhibitors. While it may not be the most potent inhibitor in biochemical assays when compared to compounds like FT671, its high selectivity and demonstrated cellular activity make it a valuable tool for interrogating USP7 biology and a solid lead for further drug development.
The comparative data presented in this guide highlights the diversity of available USP7 inhibitors in terms of their potency, selectivity, and mechanism of action. For researchers, the choice of inhibitor will depend on the specific experimental context. For instance, FT671's high potency makes it an excellent tool for in vitro and in vivo proof-of-concept studies, while covalent inhibitors like FT827 can be useful for target engagement studies.
As of late 2025, no USP7 inhibitor has yet entered clinical trials, underscoring the challenges in translating potent preclinical candidates into safe and effective therapies for patients.[6][12] Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors and exploring rational combination strategies to enhance their anti-tumor efficacy.
References
- 1. USP7 small-molecule inhibitors interfere with ubiquitin binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ksqtx.com [ksqtx.com]
- 15. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 16. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.com]
- 17. ch.promega.com [ch.promega.com]
- 18. scribd.com [scribd.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 23. LLC cells tumor xenograft model [protocols.io]
- 24. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GNE-6640: A Guide for Laboratory Professionals
GNE-6640 is a potent and selective inhibitor of ubiquitin-specific protease 7 (USP7) and is intended for research use only.[1][2][3][4] Due to its biological activity and potential cytotoxicity, proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles
-
Chemical-resistant gloves (Butyl gloves are recommended when handling Dimethyl Sulfoxide (DMSO) solutions)[5]
-
A lab coat
All handling and preparation for disposal of this compound, in both solid and liquid forms, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Step-by-Step Disposal Protocol
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Under no circumstances should this compound or its solutions be poured down the drain or discarded in regular trash.[6][7]
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any contaminated disposable items such as weighing paper, gloves, and spatulas, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated, leak-proof, and chemically compatible container for hazardous liquid waste.[5] Do not mix with incompatible waste streams, such as aqueous or acidic solutions, unless directed by your institution's EHS office.[8]
-
Contaminated Labware: Disposable labware, including pipette tips, centrifuge tubes, and flasks that have come into contact with this compound, should be collected in a separate, clearly labeled hazardous waste container. Any contaminated sharps must be placed in a designated sharps container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." If it is in a solution, list all components and their approximate concentrations (e.g., "this compound in DMSO, 10 mM").
-
-
Storage of Waste:
-
Keep all hazardous waste containers securely closed except when adding waste.[6]
-
Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9] This area should be at or near the point of waste generation and under the control of laboratory personnel.[10]
-
Ensure that the stored waste is segregated from incompatible materials.[8]
-
-
Arranging for Disposal:
-
Once a waste container is full or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup for proper disposal.
-
Chemical and Physical Properties of this compound
The following table summarizes key data for this compound, which is important for its safe handling and management.
| Property | Value |
| Chemical Name | 4-[2-amino-4-ethyl-5-(1H-indazol-5-yl)-3-pyridinyl]-phenol[11] |
| Molecular Formula | C₂₀H₁₈N₄O[3][11][12] |
| Molecular Weight | 330.4 g/mol [11] |
| CAS Number | 2009273-67-8[3][11][12] |
| Appearance | Solid[11] |
| Solubility | DMF: 1 mg/ml, DMSO: 1 mg/ml, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/ml, Ethanol: slightly soluble[11] |
| Storage | Store as a solid at -20°C for up to 4 years.[11] |
Experimental Protocols and Visualizations
As no specific experimental protocol for the disposal of this compound is available, the following diagram illustrates a generalized workflow for the safe disposal of chemical waste in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. invivochem.net [invivochem.net]
- 4. benchchem.com [benchchem.com]
- 5. uwaterloo.ca [uwaterloo.ca]
- 6. vumc.org [vumc.org]
- 7. acs.org [acs.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Safeguarding Researchers: A Guide to Personal Protective Equipment and Safe Handling of GNE-6640
Essential guidance for the safe laboratory use of GNE-6640, a potent and selective USP7 inhibitor, is critical for protecting researchers and ensuring operational integrity. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this document provides a comprehensive overview of best practices for personal protective equipment (PPE), handling, and disposal. These recommendations are based on general safety protocols for potent, research-grade kinase inhibitors and the available product information for this compound.
Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution. As a potent, biologically active small molecule, it should be treated as potentially hazardous. The following guidelines are designed to provide immediate and essential safety and logistical information to minimize exposure and ensure a safe laboratory environment.
Operational Plan for Handling this compound
A clear and concise operational plan is essential for the safe management of this compound within the laboratory.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, a lab coat and nitrile gloves) when opening the package in a designated area.
-
Log the receipt, quantity, and storage location in the laboratory's chemical inventory.
2. Storage:
-
Store this compound as a powder at -20°C for long-term stability.[1][2]
-
Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
-
Clearly label all containers with the compound name, concentration, date, and hazard information.
3. Preparation of Solutions:
-
All handling of the solid compound, including weighing and initial solubilization, must be conducted in a certified chemical fume hood or a powder containment hood to prevent inhalation of fine powders.
-
Use a dedicated set of non-sparking tools for weighing.
-
Prepare solutions in a manner that minimizes aerosolization.
4. Use in Experiments:
-
When working with solutions of this compound, conduct all procedures within a chemical fume hood or a Class II biological safety cabinet for cell culture work.[3]
-
Avoid direct contact with skin and eyes.
-
In case of a spill, follow established laboratory procedures for hazardous chemical spills.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound, based on general guidelines for potent kinase inhibitors.[3][4]
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator. - Gloves: Two pairs of nitrile gloves (double-gloving). - Eye Protection: Chemical splash goggles. - Lab Coat: Disposable or dedicated non-absorbent lab coat. - Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Ventilation: Class II biological safety cabinet. |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat. |
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.[3][4]
-
Contaminated Sharps: Dispose of in a puncture-resistant sharps container labeled for hazardous chemical waste.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.
Visualizing Safe Handling and Biological Activity
To further aid in the safe and effective use of this compound, the following diagrams illustrate the recommended handling workflow and the compound's known signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
